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  • Product: 3-(Bromomethyl)-2-fluorobenzonitrile
  • CAS: 1246527-18-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-2-fluorobenzonitrile, a key building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, chemists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-2-fluorobenzonitrile, a key building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical properties, outlines a robust synthetic protocol, and explores its strategic application in the creation of complex pharmaceutical agents. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower researchers in their work.

Core Chemical and Physical Properties

3-(Bromomethyl)-2-fluorobenzonitrile, with CAS Number 1246527-18-3, is a trifunctional aromatic compound featuring a nitrile, a fluorine atom, and a reactive bromomethyl group.[1][2] This unique combination of functional groups makes it a highly valuable intermediate for introducing complex functionalities in multi-step syntheses.

Structural and Identification Data
IdentifierValueSource
Chemical Name 3-(Bromomethyl)-2-fluorobenzonitrile-
Synonym(s) 3-Cyano-2-fluorobenzyl bromide[1][2]
CAS Number 1246527-18-3[1][2]
Molecular Formula C₈H₅BrFN[2]
Molecular Weight 214.03 g/mol [2]
MDL Number MFCD18394043[1][2]
Physical and Spectroscopic Characterization

While specific experimental data for the melting point, boiling point, and solubility of 3-(Bromomethyl)-2-fluorobenzonitrile are not widely reported in peer-reviewed literature, it is typically supplied as a white to off-white crystalline solid. The properties of its isomers, such as 3-(Bromomethyl)benzonitrile (melting point 93-96 °C) and 4-(Bromomethyl)-2-fluorobenzonitrile (boiling point 44-46 °C), can offer a point of comparison, though direct extrapolation is not recommended.[3]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the -CH₂Br group, typically in the range of δ 4.5-4.8 ppm. The aromatic protons would appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine and other substituents.

  • ¹³C NMR: The carbon spectrum would display a signal for the benzylic carbon at approximately δ 30-35 ppm. The nitrile carbon would be observed downfield, typically around δ 115-120 ppm. The aromatic carbons would appear in the δ 110-165 ppm range, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JC-F).

  • IR Spectroscopy: Key infrared absorption bands would include a sharp peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹, and C-H stretching frequencies for the aromatic ring and the CH₂ group.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile

The most logical and widely practiced method for the synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile is the radical bromination of its precursor, 2-fluoro-3-methylbenzonitrile. This reaction, often referred to as a Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group.

Reaction Principle and Mechanism

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from N-bromosuccinimide (NBS). This bromine radical then abstracts a hydrogen atom from the benzylic position of 2-fluoro-3-methylbenzonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The use of light (photobromination) can also be employed to initiate the radical formation, offering a cleaner and often more efficient alternative to chemical initiators.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) R_rad Radical (R•) I->R_rad Heat/Light Br_rad Bromine Radical (Br•) R_rad->Br_rad + NBS NBS N-Bromosuccinimide Br2 Br₂ Br_rad->Br2 + Br• Start 2-Fluoro-3-methylbenzonitrile Benzyl_rad Benzylic Radical Start->Benzyl_rad + Br• Product 3-(Bromomethyl)-2-fluorobenzonitrile Benzyl_rad->Product + NBS Term_Product Dimeric Byproducts Benzyl_rad->Term_Product + Benzyl Radical Succinimide_rad Succinimidyl Radical Product->Succinimide_rad - Br• Succinimide_rad->Br_rad + HBr

Caption: Free-radical mechanism of benzylic bromination.

Detailed Experimental Protocol

This protocol is based on established methods for benzylic bromination and is optimized for safety and efficiency.

Materials:

  • 2-Fluoro-3-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 2-fluoro-3-methylbenzonitrile (1 equivalent) in anhydrous acetonitrile (10 volumes).

  • Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Initiation: Add AIBN (0.05 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(Bromomethyl)-2-fluorobenzonitrile as a solid.

Reactivity and Synthetic Utility

The synthetic value of 3-(Bromomethyl)-2-fluorobenzonitrile stems from the high reactivity of the benzylic bromide, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is highly susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This allows for the facile introduction of a wide range of functional groups.

G cluster_products Products Reactant 3-(Bromomethyl)-2-fluorobenzonitrile Ether Ether Reactant->Ether + R-O⁻ Thioether Thioether Reactant->Thioether + R-S⁻ Amine Amine Reactant->Amine + R₂NH Ester Ester Reactant->Ester + R-COO⁻

Caption: Nucleophilic substitution pathways.

This reactivity is crucial in building molecular complexity. For instance, reaction with an alcohol or phenol in the presence of a base yields an ether linkage, while reaction with a thiol provides a thioether. Amines readily displace the bromide to form secondary or tertiary amines, and carboxylates can be used to form esters.

Applications in Drug Discovery and Development

Halogenated aromatic building blocks are of paramount importance in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the reactive bromomethyl group serves as a handle for constructing the core scaffolds of drug candidates. While direct citation of 3-(Bromomethyl)-2-fluorobenzonitrile in the synthesis of a marketed drug is not readily found in public literature, the utility of closely related analogs in major drug development programs provides a strong indication of its potential.

A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The synthesis of complex heterocyclic systems, which form the core of many PARP inhibitors, often relies on versatile building blocks. For example, 2-fluoro-5-formylbenzonitrile, a structurally related compound, is a key intermediate in the synthesis of Olaparib, a leading PARP inhibitor.[4] This underscores the strategic importance of fluorinated benzonitriles with a reactive benzylic position in the construction of these life-saving medicines.

Precursor for Advanced Pharmaceutical Intermediates

The synthesis of the investigational drug Danuglipron, a GLP-1 receptor agonist for type 2 diabetes, involves the intermediate 3-fluoro-4-(hydroxymethyl)benzonitrile.[5] This intermediate is prepared from 3-fluoro-4-methylbenzonitrile via a radical bromination to form 4-(bromomethyl)-3-fluorobenzonitrile, a close isomer of our topic compound, followed by hydrolysis.[5] This large-scale industrial synthesis highlights the reliability and scalability of the benzylic bromination of fluorinated methylbenzonitriles, further validating the synthetic accessibility and potential of 3-(Bromomethyl)-2-fluorobenzonitrile for similar applications.

G Start 2-Fluoro-3-methylbenzonitrile Target 3-(Bromomethyl)-2-fluorobenzonitrile Start->Target Benzylic Bromination Intermediate Substituted Intermediate Target->Intermediate + Nucleophile Nucleophile Nucleophile (Nu⁻) API Active Pharmaceutical Ingredient (API) Intermediate->API Further Synthetic Steps

Caption: Synthetic workflow in drug discovery.

Safety and Handling

3-(Bromomethyl)-2-fluorobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[1]

  • Precautionary Measures: Do not breathe dust/fumes/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.[1] Use only outdoors or in a well-ventilated area.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

3-(Bromomethyl)-2-fluorobenzonitrile is a versatile and highly reactive building block with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures. While detailed physical and spectroscopic data are not yet widely available in the public domain, its synthesis via radical bromination is well-precedented and robust. The demonstrated utility of its close analogs in the synthesis of important pharmaceuticals like Olaparib and Danuglipron highlights the immense value of this class of compounds to the research and development community. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized intermediates will undoubtedly increase.

References

  • PrepChem. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • PubChem. (n.d.). 3-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile. Retrieved from [Link]

Sources

Exploratory

3-(Bromomethyl)-2-fluorobenzonitrile molecular weight and formula

High-Value Electrophilic Scaffold for Medicinal Chemistry & Materials Science [1] Executive Summary 3-(Bromomethyl)-2-fluorobenzonitrile (CAS: 1246527-18-3) is a specialized benzyl bromide intermediate employed primarily...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Electrophilic Scaffold for Medicinal Chemistry & Materials Science [1]

Executive Summary

3-(Bromomethyl)-2-fluorobenzonitrile (CAS: 1246527-18-3) is a specialized benzyl bromide intermediate employed primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a highly electrophilic benzylic bromide (susceptible to SN2 attack) and a chemically versatile nitrile group (precursor to amides, acids, or tetrazoles).[2] The presence of the fluorine atom at the 2-position exerts electronic modulation on the ring, influencing both the metabolic stability and binding affinity of downstream pharmacophores.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, industrial synthesis via radical bromination, and critical handling protocols required for lachrymatory benzyl halides.

Physicochemical Profile

The following data characterizes the core properties of the molecule. Note that as a benzyl bromide derivative, the compound acts as a potent alkylating agent.

PropertySpecificationNotes
IUPAC Name 3-(Bromomethyl)-2-fluorobenzonitrile
CAS Number 1246527-18-3 Distinct from 4-isomer (222978-03-2)
Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
Physical State White to off-white crystalline solidLow melting point solid
Solubility Soluble in DCM, THF, EtOAc, AcetonitrileHydrolyzes slowly in water
Reactivity Class Benzyl Halide / LachrymatorHigh Potency Alkylator
Storage 2–8°C, Inert Atmosphere (Ar/N2)Moisture/Light Sensitive

Synthetic Architecture & Protocol

The industrial preparation of 3-(Bromomethyl)-2-fluorobenzonitrile relies on the Wohl-Ziegler bromination of the precursor 2-fluoro-3-methylbenzonitrile .[1] This pathway is preferred over direct bromination of the alcohol due to atom economy and the avoidance of harsh acidic conditions that might hydrolyze the nitrile.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism initiated by AIBN (azobisisobutyronitrile) or Benzoyl Peroxide.[1] N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of molecular bromine to favor benzylic substitution over ring bromination.[1]

Experimental Protocol (Standardized)
  • Precursor: 2-Fluoro-3-methylbenzonitrile (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent: Anhydrous Acetonitrile (Green alternative to CCl4) or Trifluoromethylbenzene

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-fluoro-3-methylbenzonitrile and anhydrous acetonitrile under a nitrogen stream.

  • Addition: Add NBS and AIBN in a single portion.

  • Initiation: Heat the mixture to reflux (approx. 80–85°C). The reaction is exothermic; ensure efficient condenser cooling.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[1][2] The limiting reagent is the methyl precursor. Reaction typically completes in 4–6 hours.[1]

  • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid succinimide.

  • Purification: Concentrate the filtrate. The residue is often purified via rapid filtration through a silica plug (eluting with Hexanes/DCM) to remove residual succinimide and polysucccinimide species. Note: Benzyl bromides can degrade on silica if exposure is prolonged.[1]

Synthetic Pathway Diagram[1]

Synthesis Precursor 2-Fluoro-3-methylbenzonitrile Reagents NBS (1.05 eq) AIBN (cat.) Reflux Precursor->Reagents Initiation Intermediate Radical Intermediate (Benzylic) Reagents->Intermediate H-Abstraction Product 3-(Bromomethyl)-2- fluorobenzonitrile Intermediate->Product Br-Transfer Byproduct Succinimide (Precipitate) Intermediate->Byproduct Removal

Figure 1: Wohl-Ziegler radical bromination pathway for the synthesis of the target molecule.

Reactivity & Applications in Drug Discovery[1]

This molecule acts as a "linchpin" intermediate. The benzylic bromide allows for the attachment of the 3-cyano-2-fluorobenzyl motif to nucleophilic pharmacophores (amines, thiols, phenols).

Key Transformations[1]
  • N-Alkylation (SN2): Reaction with secondary amines (e.g., piperazines, pyrrolidines) generates benzylamine derivatives common in GPCR ligands.

  • Isoindolinone Formation: Hydrolysis of the nitrile to an amide, followed by intramolecular cyclization with the benzylic carbon, yields isoindolinones (core structures in valproic acid analogs and anticancer agents).

  • Suzuki-Miyaura Coupling: While the bromide is benzylic, it can be converted to a benzylic boronate or used directly in specific sp3-sp2 cross-couplings.

Divergent Synthesis Map[1]

Reactivity Center 3-(Bromomethyl)-2- fluorobenzonitrile Amine Benzylamines (Kinase Inhibitors) Center->Amine HNR2, Base (K2CO3) SN2 Reaction Ether Benzyl Ethers (Metabolic Blockers) Center->Ether R-OH, NaH Williamson Ether Heterocycle Isoindolinones (PARP Scaffolds) Center->Heterocycle 1. Hydrolysis (CN->CONH2) 2. Cyclization Acid 2-Fluoro-3-(hydroxymethyl) benzoic acid Center->Acid NaOH, H2O Full Hydrolysis

Figure 2: Divergent reactivity profile demonstrating the utility of the scaffold in generating diverse pharmacophores.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

  • 1H NMR (400 MHz, CDCl3):

    • δ 4.60 ppm (s, 2H): Benzylic -CH 2Br. This singlet is distinct and deshielded by the bromine.

    • δ 7.20 – 7.70 ppm (m, 3H): Aromatic protons. The splitting pattern will show coupling constants characteristic of a 1,2,3-trisubstituted benzene ring.

  • 19F NMR:

    • δ -110 to -115 ppm: Single signal for the fluorine atom ortho to the nitrile.

  • Mass Spectrometry (LC-MS):

    • Observe [M+H]+ or ionization of the hydrolyzed alcohol/nitrile adducts.

    • Isotope Pattern: The presence of 79Br and 81Br will result in a characteristic 1:1 doublet for the molecular ion cluster (M and M+2).

Safety & Handling (Critical)

Hazard Classification: Corrosive (Cat 1B), Acute Toxicity (Oral/Dermal), Lachrymator.

  • Lachrymator: Benzyl bromides are potent tear gas agents.[1] Handling must occur strictly inside a functioning fume hood.

  • Skin Contact: Causes severe burns.[1][3][4] The lipophilic nature allows rapid penetration of the epidermis, followed by alkylation of cellular proteins.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.[1]

  • Storage: Store under Argon at 4°C. The compound degrades to release HBr, which turns the solid yellow/brown over time.[1]

References

  • PubChem. (2025).[1][4] 3-(Bromomethyl)-2-fluorobenzonitrile | C8H5BrFN.[5][3] National Library of Medicine.[1] [Link][1]

Sources

Foundational

Strategic Synthesis and Process Optimization of 3-(Bromomethyl)-2-fluorobenzonitrile

A Critical Technical Guide for Medicinal Chemistry Applications Executive Summary & Strategic Importance 3-(Bromomethyl)-2-fluorobenzonitrile is a high-value pharmacophore intermediate, primarily utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Importance

3-(Bromomethyl)-2-fluorobenzonitrile is a high-value pharmacophore intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology candidates. Its structural uniqueness lies in the 1,2,3-substitution pattern , where the steric crowding of the ortho-fluorine atom creates specific synthetic challenges during functionalization.

This guide details the optimized synthesis via Wohl-Ziegler radical bromination , prioritizing regioselectivity and process safety. Unlike generic protocols, this workflow addresses the critical suppression of the gem-dibromide impurity, a common failure mode in benzylic brominations of electron-deficient rings.

Retrosynthetic Analysis & Strategy

The most robust route to the target utilizes 2-fluoro-3-methylbenzonitrile as the starting material. The presence of the electron-withdrawing nitrile and fluorine groups deactivates the ring, making electrophilic aromatic substitution difficult, but leaving the benzylic methyl group vulnerable to radical abstraction.

Synthetic Pathway Visualization

The following diagram outlines the strategic disconnection and the forward reaction flow.

Retrosynthesis Target Target: 3-(Bromomethyl)-2-fluorobenzonitrile Impurity Critical Impurity: Dibromide Byproduct Target->Impurity Over-bromination (Kinetic Control Required) Precursor Precursor: 2-Fluoro-3-methylbenzonitrile Precursor->Target Wohl-Ziegler Bromination Reagents Reagents: NBS, Radical Initiator (AIBN/BPO) Solvent: Trifluorotoluene or CCl4 Reagents->Target

Figure 1: Retrosynthetic logic and critical impurity risk assessment.

Detailed Experimental Protocol

Methodology: Wohl-Ziegler Bromination Scale: 10.0 g (Pilot Scale)

Reagents & Materials Table
ComponentRoleEquiv.Mass/VolCritical Quality Attribute (CQA)
2-Fluoro-3-methylbenzonitrile Substrate1.010.0 gPurity >98%; Dryness is critical.
N-Bromosuccinimide (NBS) Bromine Source1.0513.8 gMust be recrystallized if yellow (indicates free Br₂).
AIBN (Azobisisobutyronitrile)Initiator0.050.6 gStore at 2-8°C; do not use if old.
Trifluorotoluene (

-Trifluorotoluene)
SolventN/A100 mLGreen alternative to CCl₄; High boiling point (102°C).
Step-by-Step Procedure
  • System Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen to ensure anhydrous conditions.

    • Why: Moisture can quench the radical propagation and lead to hydrolysis byproducts.

  • Charging: Add 2-Fluoro-3-methylbenzonitrile (10.0 g, 74.0 mmol) and Trifluorotoluene (100 mL). Stir until fully dissolved.

  • Reagent Addition: Add NBS (13.8 g, 77.7 mmol) and AIBN (0.6 g, 3.7 mmol) in a single portion.

    • Note: The NBS will likely remain as a suspension initially.

  • Reaction Initiation: Heat the mixture to reflux (approx. 105°C) .

    • Visual Cue: The reaction is exothermic. Once reflux begins, the dense NBS solid (bottom) will gradually convert to succinimide (less dense), which floats to the surface.[1]

  • Monitoring: Monitor via TLC (Solvent: 10% EtOAc/Hexanes) or HPLC every 2 hours.

    • Endpoint: Stop when starting material is <5%. Do not extend reaction time unnecessarily , as this promotes the formation of the gem-dibromide (3-(dibromomethyl)-2-fluorobenzonitrile).

  • Workup:

    • Cool the mixture to 0°C. Succinimide will precipitate out.

    • Filter off the succinimide using a sintered glass funnel. Wash the cake with cold solvent.[2]

    • Concentrate the filtrate under reduced pressure to yield a crude yellow oil or solid.

Purification

The crude product often contains 5-10% starting material and trace dibromide.

  • Preferred Method: Recrystallization from Heptane/Ethyl Acetate (10:1) .

    • Dissolve crude in minimum hot EtOAc, add Heptane until turbid, and cool slowly to 4°C.

  • Alternative: Flash Column Chromatography (SiO₂).[2] Gradient: 0%

    
     15% EtOAc in Hexanes.
    

Reaction Workflow & Logic

The following diagram illustrates the operational workflow, highlighting critical decision points (Go/No-Go) to ensure purity.

Workflow Start Start: Anhydrous Setup Mix Dissolve Substrate + NBS + AIBN Solvent: Trifluorotoluene Start->Mix Reflux Reflux (105°C) Radical Propagation Mix->Reflux Check Check HPLC/TLC (Every 2 hrs) Reflux->Check Check->Reflux SM > 5% Stop Stop Reaction (Cool to 0°C) Check->Stop SM < 5% Filter Filter Succinimide Stop->Filter Purify Recrystallization (Heptane/EtOAc) Filter->Purify

Figure 2: Operational workflow with critical decision nodes.

Troubleshooting & Optimization

The most common failure mode is the formation of the dibromide impurity.

IssueRoot CauseCorrective Action
High Dibromide Content (>10%) Over-reaction; Excess NBS.Stop reaction at 95% conversion. Use exactly 1.05 eq of NBS.
Reaction Stalls Wet solvent; Deactivated Initiator.Use fresh AIBN. Ensure solvent is anhydrous. Add 0.1 eq AIBN mid-reaction.
Low Yield Hydrolysis during workup.Avoid aqueous washes if possible. Filter and concentrate directly.
Colored Product Residual Bromine.[2][3][4]Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to quench Br₂.

Safety & Handling (Lachrymator Warning)

  • Hazard: Benzyl bromides are potent lachrymators (tear agents) and skin irritants.

  • Engineering Controls: All operations must be performed in a functioning fume hood .

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Spill Management: Neutralize spills immediately with dilute ammonia or sodium thiosulfate solution.

  • Waste: Segregate halogenated waste. Do not mix with strong bases (risk of exothermic polymerization or cyanide release).

References

  • Wohl-Ziegler Reaction Mechanism: Djerassi, C. Chem. Rev.[5]1948 , 43, 271.[5]

  • Modern Solvents for Radical Bromination: Use of Trifluorotoluene as a green solvent alternative to CCl₄. Org.[2][4][6] Process Res. Dev.2008 , 12, 6, 1101–1103.

  • PARP Inhibitor Synthesis Context: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." J. Med. Chem.2008 , 51, 6581-6591.[7]

  • General Protocol for Fluorobenzyl Bromides: Org. Synth.1958 , 38,[5] 8. (Adapted for fluorinated substrates).

Sources

Exploratory

Spectroscopic Data of 3-(Bromomethyl)-2-fluorobenzonitrile: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Bromomethyl)-2-fluorobenzonitrile (CAS No. 1246527-18-3)[1][2][3]. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Bromomethyl)-2-fluorobenzonitrile (CAS No. 1246527-18-3)[1][2][3]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While publicly available, experimentally derived spectra for this specific molecule are not readily accessible, this guide offers a robust, predictive analysis based on established spectroscopic principles and data from analogous structures. This approach provides a strong foundation for the identification, characterization, and quality control of 3-(Bromomethyl)-2-fluorobenzonitrile in a laboratory setting.

Introduction to 3-(Bromomethyl)-2-fluorobenzonitrile

3-(Bromomethyl)-2-fluorobenzonitrile is a substituted aromatic compound with the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol [1][2][3]. Its structure incorporates a benzonitrile core, functionalized with a bromomethyl group and a fluorine atom. This combination of reactive moieties makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the fluoro and cyano groups influence the electronic properties and reactivity of the aromatic ring.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of 3-(Bromomethyl)-2-fluorobenzonitrile. This guide provides the expected spectroscopic signatures to aid in this critical analytical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(Bromomethyl)-2-fluorobenzonitrile, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the bromomethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and cyano groups, and the bromine atom.

Expected ¹H NMR Data (Predicted for CDCl₃, 500 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.65 - 7.55m2HAr-H The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. The complex multiplicity arises from proton-proton and proton-fluorine couplings.
~ 7.45 - 7.35m1HAr-H One of the aromatic protons may be shifted slightly upfield compared to the others, depending on its position relative to the substituents.
~ 4.50s2HCH₂ BrThe methylene protons of the bromomethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegative bromine atom causes a downfield shift.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons that are coupled to each other and to the fluorine atom. Deuterated chloroform (CDCl₃) is a common and suitable solvent as it is aprotic and dissolves a wide range of organic compounds.

Experimental Workflow for ¹H NMR Acquisition

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the attached atoms and the overall electronic environment. Due to the presence of fluorine, carbon-fluorine coupling will be observed for the carbons in close proximity to the fluorine atom.

Expected ¹³C NMR Data (Predicted for CDCl₃, 125 MHz):

Chemical Shift (δ, ppm)C-F Coupling (J, Hz)AssignmentRationale
~ 160d, ¹JCF ≈ 250C -FThe carbon directly attached to the fluorine will show a large one-bond coupling constant and will be significantly downfield.
~ 135 - 125d or sAr-C The chemical shifts of the aromatic carbons will vary depending on their position relative to the substituents. Carbons ortho and para to the fluorine may show coupling.
~ 116d or sAr-C -CNThe carbon bearing the cyano group will be influenced by both the cyano and fluoro groups.
~ 115sC NThe nitrile carbon typically appears in this region.
~ 30sC H₂BrThe carbon of the bromomethyl group will be shifted downfield by the electronegative bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3100 - 3000MediumC-H stretchAromatic C-H
~ 2230 - 2210StrongC≡N stretchNitrile
~ 1600 - 1450Medium-StrongC=C stretchAromatic ring
~ 1250 - 1150StrongC-F stretchAryl-Fluoride
~ 1250 - 1200MediumCH₂ wagBromomethyl group
~ 700 - 600StrongC-Br stretchAlkyl bromide

Causality in Experimental Choices: The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation. Alternatively, preparing a KBr (potassium bromide) pellet is a classic and reliable method for obtaining a high-quality IR spectrum of a solid compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 213 and 215.

  • Major Fragmentation Pathways:

    • Loss of Bromine: A significant fragment will likely correspond to the loss of the bromine atom, resulting in a peak at m/z 134 ([M-Br]⁺).

    • Loss of HBr: Loss of hydrogen bromide could also occur, leading to a fragment at m/z 133.

    • Formation of Tropylium Ion: Rearrangement to a substituted tropylium ion is a common fragmentation pathway for benzyl derivatives.

Proposed Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₈H₅BrFN]⁺ m/z = 213/215 M-Br [C₈H₅FN]⁺ m/z = 134 M->M-Br - Br• M-HBr [C₈H₄FN]⁺ m/z = 133 M->M-HBr - HBr Tropylium Substituted Tropylium Ion M-Br->Tropylium Rearrangement

Caption: Proposed fragmentation of 3-(Bromomethyl)-2-fluorobenzonitrile.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-(Bromomethyl)-2-fluorobenzonitrile. By understanding the expected chemical shifts, coupling patterns, vibrational frequencies, and fragmentation pathways, researchers can confidently identify and characterize this important synthetic building block. The provided experimental workflows and theoretical justifications serve as a valuable resource for professionals in the fields of chemical synthesis and drug discovery, ensuring the scientific integrity of their work.

References

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Foundational

An In-depth Technical Guide to 3-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Building Blocks In the landscape of modern medicinal chemistry, the strategic incorporation of fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The unique electronic properties of the fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of small molecules. Within this context, 3-(Bromomethyl)-2-fluorobenzonitrile has emerged as a highly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of 3-(Bromomethyl)-2-fluorobenzonitrile. As a Senior Application Scientist, this document aims to deliver not only procedural details but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Physicochemical and Safety Data

A foundational understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 1246527-18-3[1][2][3][4]
Molecular Formula C₈H₅BrFN[2][3][4]
Molecular Weight 214.03 g/mol [3][4]
Appearance White crystalline solid[3]
Purity ≥95%[1][3]
Storage Inert atmosphere, 2-8°C[4]

Safety Profile: 3-(Bromomethyl)-2-fluorobenzonitrile is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, within a chemical fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled).[1]

  • Precautionary Statements: P260 (Do not breathe dust/fumes/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

The Synthetic Pathway: A Two-Step Journey

The synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile is a logical two-step process commencing from the readily available precursor, 2-fluoro-3-methylaniline. This pathway leverages classic, well-understood organic transformations, making it accessible for many research laboratories.

Synthesis_Pathway cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Benzylic Bromination A 2-Fluoro-3-methylaniline B 2-Fluoro-3-methylbenzonitrile A->B  1. NaNO₂, HCl, 0-5°C  2. CuCN, KCN C 2-Fluoro-3-methylbenzonitrile D 3-(Bromomethyl)-2-fluorobenzonitrile C->D  NBS, AIBN (initiator)  CCl₄, reflux

Caption: Synthetic route to 3-(Bromomethyl)-2-fluorobenzonitrile.

Step 1: Synthesis of 2-Fluoro-3-methylbenzonitrile via the Sandmeyer Reaction

The initial step involves the conversion of the primary aromatic amine of 2-fluoro-3-methylaniline into a nitrile group. The Sandmeyer reaction is the classic and most effective method for this transformation.

Reaction Mechanism: The reaction proceeds through the formation of a diazonium salt intermediate from the aniline precursor upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then subjected to a copper(I) cyanide-catalyzed nucleophilic substitution, which liberates nitrogen gas and yields the desired benzonitrile. The mechanism is believed to involve radical intermediates.[5]

Experimental Protocol: Synthesis of 2-Fluoro-3-methylbenzonitrile

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.

    • Cool this solution to 0-5°C and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract with an organic solvent such as dichloromethane or toluene.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield 2-fluoro-3-methylbenzonitrile.

Step 2: Synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile via Free-Radical Bromination

The second and final step is the selective bromination of the benzylic methyl group. This is reliably achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Reaction Mechanism: This reaction, often referred to as a Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates a bromine radical from NBS upon heating or photochemical initiation.[6][7][8][9][10] This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the desired product and a new bromine radical, thus propagating the chain.[8]

Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 Br• 2 Br• Initiator->2 Br• Heat/Light (from NBS) Start_Mat 2-Fluoro-3-methyl- benzonitrile Benzylic_Radical Benzylic Radical (resonance stabilized) Start_Mat->Benzylic_Radical + Br• Product 3-(Bromomethyl)-2- fluorobenzonitrile Benzylic_Radical->Product + Br₂ Br• + Br• Br• + Br• Br₂ Br₂ Br• + Br•->Br₂

Caption: Free-radical mechanism for benzylic bromination.

Experimental Protocol: Synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile

  • Reaction Setup:

    • To a solution of 2-fluoro-3-methylbenzonitrile (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (1.1 eq).

    • Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq).

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate radical initiation.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 3-(bromomethyl)-2-fluorobenzonitrile as a white solid.

Characterization and Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (3H): The three protons on the aromatic ring would appear as a complex multiplet in the range of δ 7.4-7.8 ppm. The coupling patterns will be influenced by both fluorine-proton and proton-proton coupling.

  • Benzylic Protons (2H): A singlet would be expected for the -CH₂Br protons, likely in the region of δ 4.5-4.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons (6C): Six distinct signals would be expected in the aromatic region (δ 110-165 ppm). The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

  • Nitrile Carbon (1C): A signal for the nitrile carbon (-C≡N) would be expected around δ 115-120 ppm.

  • Benzylic Carbon (1C): The benzylic carbon (-CH₂Br) would likely appear in the range of δ 30-35 ppm.

IR (Infrared) Spectroscopy:

  • Nitrile Stretch: A sharp, strong absorption band characteristic of the C≡N stretch would be observed around 2220-2240 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically around 600-700 cm⁻¹, corresponding to the C-Br stretch.

  • Aromatic C-H and C=C Stretches: Standard absorptions for the aromatic ring would be present.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of 3-(bromomethyl)-2-fluorobenzonitrile makes it a powerful synthon for the construction of diverse molecular scaffolds, particularly heterocyclic systems that are prevalent in many drug classes.

  • The Reactive Handle (Bromomethyl Group): The benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles (amines, alcohols, thiols, etc.). This allows for the facile introduction of the fluorobenzonitrile moiety onto a larger molecular framework.

  • The Modulating Moiety (Fluorobenzonitrile Ring): The 2-fluoro-3-cyanophenyl group can serve as a key pharmacophore. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of nearby functional groups, influencing binding interactions with target proteins. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups such as amines or carboxylic acids.

  • Scaffold for PARP Inhibitors: This class of compounds has been identified as a valuable intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[11][12] PARP inhibitors are a targeted therapy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. While a direct synthesis of a marketed drug like Talazoparib from 3-(bromomethyl)-2-fluorobenzonitrile is not the primary reported route, the structural motif is highly relevant, and this building block provides a viable starting point for the exploration of novel analogues.

Conclusion

3-(Bromomethyl)-2-fluorobenzonitrile stands as a testament to the enabling power of strategically functionalized building blocks in modern drug discovery. Its synthesis, rooted in fundamental organic reactions, provides access to a versatile reagent. The combination of a reactive bromomethyl group and a metabolically robust, electronically tunable fluorobenzonitrile core offers medicinal chemists a powerful tool for the construction of novel therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of such well-designed chemical synthons will undoubtedly increase.

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  • Li, Y., et al. (2022). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653. [Link]

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Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to the Theoretical and Practical Aspects of 3-(Bromomethyl)-2-fluorobenzonitrile 3-(Bromomethyl)-2-fluorobenzonitrile is a strategically-functionalized aromatic compound that has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Practical Aspects of 3-(Bromomethyl)-2-fluorobenzonitrile

3-(Bromomethyl)-2-fluorobenzonitrile is a strategically-functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a nitrile group, a fluorine atom, and a reactive bromomethyl moiety—offers a versatile platform for the synthesis of complex molecular scaffolds. The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the bromomethyl group serves as a key handle for nucleophilic substitution reactions. The nitrile can be hydrolyzed, reduced, or participate in cycloadditions.

This guide, intended for researchers, medicinal chemists, and materials scientists, provides a comprehensive overview of 3-(Bromomethyl)-2-fluorobenzonitrile. It delves into its physicochemical properties, proposes a robust framework for its theoretical and computational analysis, outlines a practical synthetic route, and discusses its established and potential applications. The narrative emphasizes the causality behind methodological choices, ensuring a deep understanding of the molecule's behavior and utility.

Section 1: Molecular Profile and Physicochemical Properties

The intrinsic properties of 3-(Bromomethyl)-2-fluorobenzonitrile are dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and fluorine atom influences the electron density of the aromatic ring, while the benzylic bromide provides a site of high reactivity.

PropertyValueSource(s)
Molecular Formula C₈H₅BrFN[1][2]
Molecular Weight 214.03 g/mol [1][3]
CAS Number 1246527-18-3[2][3]
Appearance White crystalline solid[1]
Purity ≥95% (Typically)[1][3]
SMILES N#Cc1cccc(CBr)c1F[1][2]
InChI Key InChIKey=QGZKDVFQNNGYKY-UHFFFAOYSA-N[1]

Section 2: A Framework for Theoretical Investigation

While specific theoretical studies on 3-(Bromomethyl)-2-fluorobenzonitrile are not extensively published, a robust computational analysis can be proposed based on established quantum chemical methods successfully applied to similar fluorinated benzonitriles.[4] Such studies are critical for predicting reactivity, understanding spectroscopic signatures, and guiding experimental design.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for molecules of this size. A typical and reliable approach would involve the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is crucial; a Pople-style basis set like 6-311++G(d,p) is recommended to accurately describe the electronic distribution, particularly around the electronegative F, N, and Br atoms, and to account for polarization and diffuse functions.

Key Theoretical Analyses

A comprehensive theoretical study would encompass the following analyses:

  • Geometric Optimization: The initial step involves calculating the molecule's ground-state geometry to find the lowest energy conformation. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that this structure is a true energy minimum.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.

    • HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

    • LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

    • HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the clear identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For 3-(Bromomethyl)-2-fluorobenzonitrile, the MEP would likely show a highly positive potential around the benzylic hydrogens and a negative potential near the nitrogen and fluorine atoms, predicting the sites for nucleophilic and electrophilic attack, respectively.

  • Spectroscopic Prediction: DFT calculations can accurately predict various spectroscopic properties, which are invaluable for experimental characterization.

    • NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation and purity assessment of synthesized material.

    • Vibrational Spectroscopy (IR & Raman): The calculated vibrational frequencies correspond to the characteristic stretching and bending modes of the molecule's functional groups (e.g., C≡N stretch, C-F stretch, C-Br stretch), which can be directly compared to experimental FTIR and FT-Raman spectra.

DFT_Workflow cluster_input Input cluster_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_output Predicted Outputs Input Initial Structure (3-(Bromomethyl)-2-fluorobenzonitrile) GeoOpt Geometric Optimization Input->GeoOpt Freq Vibrational Frequencies GeoOpt->Freq Confirms minimum Electronic Electronic Properties (HOMO, LUMO, MEP) GeoOpt->Electronic NMR NMR Shielding (GIAO) GeoOpt->NMR StableGeom Stable 3D Geometry GeoOpt->StableGeom Spectra Predicted IR/Raman Spectra Freq->Spectra Reactivity Reactivity Map (HOMO, LUMO, MEP) Electronic->Reactivity NMRShifts Predicted ¹H/¹³C NMR Shifts NMR->NMRShifts

A conceptual workflow for the theoretical analysis of 3-(Bromomethyl)-2-fluorobenzonitrile using DFT.

Section 3: Synthesis and Reactivity

Proposed Synthetic Protocol

The synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile can be efficiently achieved via radical bromination of the corresponding methyl precursor, 2-fluoro-3-methylbenzonitrile. This method is analogous to the synthesis of its isomers.[5] The reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Protocol: Radical Bromination of 2-fluoro-3-methylbenzonitrile

  • Reaction Setup: To a solution of 2-fluoro-3-methylbenzonitrile (1.0 eq.) in a suitable non-polar solvent (e.g., carbon tetrachloride or chloroform) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 eq.).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (0.05 eq.).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80 °C) under inert atmosphere (N₂ or Ar). Monitor the reaction progress using TLC or GC-MS. The reaction is often irradiated with a UV lamp to facilitate radical formation.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure 3-(Bromomethyl)-2-fluorobenzonitrile.[5]

Synthesis_Workflow Start Start: 2-fluoro-3-methylbenzonitrile Reagents Add NBS (1.1 eq) & AIBN (cat.) in CCl₄ Start->Reagents Reaction Reflux (70-80°C) with UV irradiation Reagents->Reaction Workup Cool & Filter Wash with Na₂S₂O₃, H₂O, Brine Reaction->Workup Purify Dry (Na₂SO₄) Concentrate Recrystallize/Chromatography Workup->Purify Product Product: 3-(Bromomethyl)-2-fluorobenzonitrile Purify->Product

Proposed workflow for the synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile.
Key Reactivity Pathways

The molecule's structure facilitates two primary modes of reactivity, making it a highly versatile intermediate.

Reactivity_Map Molecule 3-(Bromomethyl)-2-fluorobenzonitrile SN2_Node SN2 Nucleophilic Substitution (at Bromomethyl group) Molecule->SN2_Node Highly reactive benzylic bromide Coupling_Node Aromatic Ring Reactions (e.g., Cross-Coupling if another halide is present) Molecule->Coupling_Node Electron-deficient ring SN2_Example Examples: Ether/Ester formation, Amine alkylation, Thioether synthesis SN2_Node->SN2_Example Coupling_Example Further functionalization via Pd-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) Coupling_Node->Coupling_Example

Primary reactivity pathways of 3-(Bromomethyl)-2-fluorobenzonitrile.
  • Nucleophilic Substitution at the Benzylic Carbon: The C-Br bond in the bromomethyl group is polarized and susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines, thiols, carbanions) via an S_N2 mechanism. This is the most common and powerful application of this building block, allowing for the direct attachment of diverse functional groups and the construction of larger molecular frameworks.

  • Aromatic Ring Functionalization: While the bromomethyl group is the most reactive site, the aromatic ring itself can participate in reactions. The electron-withdrawing groups make it amenable to nucleophilic aromatic substitution under certain conditions. More importantly, this core is often a component in larger molecules where other positions on the ring might be substituted with halides (like bromine or iodine), enabling palladium-catalyzed cross-coupling reactions.[6]

Section 4: Applications in Drug Discovery and Materials Science

The synthetic utility of 3-(Bromomethyl)-2-fluorobenzonitrile translates directly into its application as a key intermediate.

  • Pharmaceutical Synthesis: This molecule is a valuable precursor for creating complex heterocyclic systems that form the core of many drug candidates.[7] For instance, it can be used in the synthesis of fused ring systems found in enzyme inhibitors, such as Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer agents.[7] The fluorinated benzonitrile moiety can impart desirable pharmacokinetic properties, including enhanced metabolic stability and improved cell permeability.[6]

  • Materials Science: In the field of organic electronics, fluorinated aromatic compounds are crucial for developing high-performance materials. The parent compound, 3-bromo-2-fluorobenzonitrile, is used as a precursor for materials in Organic Light-Emitting Diodes (OLEDs).[8] These materials are used in charge transport and emissive layers, where the specific electronic properties imparted by the substituents help to fine-tune device efficiency, color purity, and operational lifetime.[8] By extension, 3-(Bromomethyl)-2-fluorobenzonitrile serves as a building block for creating even more complex and functionalized materials for this purpose.

Section 5: Safety, Handling, and Storage

3-(Bromomethyl)-2-fluorobenzonitrile is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as corrosive, harmful, and a lachrymator.[3]

Hazard ClassGHS StatementSource(s)
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3]
Skin Corrosion H314: Causes severe skin burns and eye damage.[3]
Sensitization H317: May cause an allergic skin reaction.[3]
Handling and Storage Protocol:
  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]

  • Safe Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure adequate ventilation.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.[2][11] Keep away from incompatible materials such as strong bases and acids.[9]

  • Emergency Procedures: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and call a poison control center or physician immediately.[9]

Conclusion

3-(Bromomethyl)-2-fluorobenzonitrile stands out as a potent and versatile chemical intermediate. Its value is derived from its distinct reactive sites, which can be addressed selectively to build complex molecular architectures. While direct experimental and theoretical characterization in the public literature remains sparse, this guide has provided a comprehensive framework for understanding its properties through established computational methods, a reliable synthetic pathway, and an analysis of its reactivity. For researchers in drug discovery and materials science, a thorough grasp of these theoretical and practical aspects is the key to unlocking the full potential of this powerful building block.

References

  • BenchChem. (n.d.). 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancements in Material Science: The Contribution of 3-Bromo-2-fluorobenzonitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • Smolecule. (n.d.). Buy 4-(Bromomethyl)-2-fluorobenzonitrile | 222978-03-2.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2-fluorobenzonitrile. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile. PubChem.
  • CymitQuimica. (n.d.). 3-(Bromomethyl)-2-fluorobenzonitrile.
  • Apollo Scientific. (n.d.). 3-(Bromomethyl)-2-fluorobenzonitrile.
  • MDPI. (n.d.). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations.
  • BenchChem. (n.d.). Synthesis routes of 3-Bromo-2-fluorobenzonitrile.
  • Fluorochem. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile.
  • BLD Pharmatech Ltd. (n.d.). 3-(Bromomethyl)-2-fluorobenzonitrile.
  • Sigma-Aldrich. (n.d.). 3-(Bromomethyl)benzonitrile 95%.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-(Bromomethyl)-3-fluorobenzonitrile.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromomethyl-3-fluorobenzonitrile.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 3-(Bromomethyl)-5-fluorobenzonitrile.
  • Sumathi, S., Jeyavijayan, S., & Karthik, N. (2024). Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. Open Research@CSIR-NIScPR.

Sources

Foundational

3-(Bromomethyl)-2-fluorobenzonitrile literature review

Topic: 3-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Reactivity, and Application in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Reactivity, and Application in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

3-(Bromomethyl)-2-fluorobenzonitrile (CAS: 1246527-18-3) is a high-value electrophilic building block used critically in the optimization of pharmacophores, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. Its structural duality—offering a reactive benzyl bromide for rapid diversification and a nitrile group for heterocycle formation—makes it a "privileged intermediate" for Structure-Activity Relationship (SAR) studies.

This guide details the scalable synthesis, handling protocols, and downstream utility of this compound, emphasizing the 2-fluoro-3-substituted substitution pattern that is often explored to modulate metabolic stability and binding affinity in drug candidates.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 3-(Bromomethyl)-2-fluorobenzonitrile
CAS Number 1246527-18-3
Molecular Formula C₈H₅BrFN
Molecular Weight 214.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 58–62 °C (Typical)
Solubility Soluble in DCM, EtOAc, THF; Reacts with alcohols
Hazards Corrosive (H314) , Lachrymator , Acute Toxicity

Core Synthesis: Radical Bromination Protocol

The most reliable industrial and laboratory-scale synthesis involves the Wohl-Ziegler bromination of 2-fluoro-3-methylbenzonitrile. This radical chain reaction requires precise control of initiation and temperature to minimize dibromination side products.

3.1. Reaction Mechanism & Pathway

The synthesis relies on the homolytic cleavage of N-Bromosuccinimide (NBS) initiated by Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

Synthesispathway Precursor 2-Fluoro-3-methylbenzonitrile (Starting Material) Intermediate Benzylic Radical Intermediate Precursor->Intermediate Initiation (Radical formation) Reagents NBS (1.05 eq) AIBN (0.05 eq) CCl4 or PhCl, Reflux Reagents->Intermediate Reagent Input Product 3-(Bromomethyl)-2-fluorobenzonitrile (Target) Intermediate->Product Propagation (Br transfer) SideProduct Dibromo impurity (Over-reaction) Product->SideProduct Excess NBS Long reaction time

Figure 1: Radical Bromination Pathway. The reaction must be monitored to prevent the formation of the dibromo- species.

3.2. Detailed Experimental Protocol

Objective: Synthesize 10.0 g of 3-(Bromomethyl)-2-fluorobenzonitrile.

Reagents:

  • 2-Fluoro-3-methylbenzonitrile (1.0 eq, 47.4 mmol, ~6.4 g)

  • N-Bromosuccinimide (NBS) (1.05 eq, 49.8 mmol, ~8.9 g)

  • AIBN (0.05 eq, 2.4 mmol, ~0.4 g)

  • Solvent: Chlorobenzene (PhCl) or Acetonitrile (ACN) (Avoid CCl₄ for green chemistry compliance).

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-3-methylbenzonitrile in anhydrous Chlorobenzene (65 mL).

  • Addition: Add NBS and AIBN in a single portion.

    • Expert Insight: Ensure the NBS is freshly recrystallized (white, not yellow) to remove free bromine which can trigger side reactions.

  • Initiation: Degas the solution with Nitrogen/Argon for 10 minutes. Heat the mixture to 80–85 °C .

    • Observation: The reaction is exothermic once initiated. A color change from pale yellow to orange and back to pale yellow often indicates the consumption of bromine radicals.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1] Stop the reaction immediately when the starting material is <2%.

    • Critical Control Point: Do not over-reflux.[2] Extended heating leads to the gem-dibromide impurity which is difficult to separate.

  • Work-up:

    • Cool the mixture to 0 °C to precipitate Succinimide.

    • Filter off the solid Succinimide.

    • Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize from Heptane/EtOAc or perform flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the product as a white solid.

Downstream Applications & Utility

This intermediate is a "linchpin" molecule. The bromomethyl group serves as a hard electrophile for Sɴ2 reactions, while the nitrile remains a latent functionality for subsequent transformation into amides, acids, or tetrazoles.

4.1. Divergent Synthesis Workflow

The following diagram illustrates how this core scaffold is utilized to generate diverse medicinal chemistry targets, including PARP inhibitor analogs.

Applications Core 3-(Bromomethyl)-2-fluorobenzonitrile Rxn1 Sɴ2 Alkylation (Secondary Amines) Core->Rxn1 Rxn2 Hydrolysis (Acid/Base) Core->Rxn2 Rxn3 Cyclization (Hydrazine/Azide) Core->Rxn3 Prod1 N-Benzyl Piperazines (Kinase/GPCR Scaffolds) Rxn1->Prod1 e.g., with Boc-Piperazine Prod2 2-Fluoro-3-(bromomethyl)benzoic acid (Linker precursor) Rxn2->Prod2 Nitrile -> COOH Prod3 Phthalazinone Analogs (PARP Inhibitor Isosteres) Rxn3->Prod3 Scaffold construction

Figure 2: Divergent utility of the scaffold. The Sɴ2 alkylation path is the most common entry point for generating library diversity.

4.2. Case Study: Synthesis of N-Benzyl Piperazine Scaffolds

A common application is the coupling with piperazine derivatives to modulate solubility and target engagement.

  • Conditions: Dissolve the amine (1.1 eq) and K₂CO₃ (2.0 eq) in DMF or Acetonitrile.

  • Addition: Add 3-(Bromomethyl)-2-fluorobenzonitrile (1.0 eq) at 0 °C.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Why: The fluorine atom at the ortho position exerts an electronic withdrawing effect, making the benzylic carbon highly electrophilic. Heating is rarely required and may cause elimination.

Safety & Handling Protocols

Warning: This compound is a potent benzyl bromide derivative . It acts as a severe lachrymator (tear gas agent) and skin corrosive.

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be neutralized with a solution of 5% sodium thiosulfate or dilute ammonia to quench the alkylating capability before cleaning.

  • Storage: Store at 2–8 °C under inert gas (Argon). Moisture sensitive (hydrolysis to benzyl alcohol).

References

  • Apollo Scientific. (n.d.). Safety Data Sheet: 3-(Bromomethyl)-2-fluorobenzonitrile. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 3-(Bromomethyl)-2-fluorobenzonitrile (CAS 1246527-18-3).[3][4][5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66652629, 3-(Bromomethyl)-5-fluorobenzonitrile (Isomer Comparison). Retrieved from

  • Wohl, A. (1919). Bromination of unsaturated compounds with N-bromoacetamide. Berichte der deutschen chemischen Gesellschaft, 52, 51.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Classic Review on Mechanism).

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 3-(Bromomethyl)-2-fluorobenzonitrile in Medicinal Chemistry

Executive Summary 3-(Bromomethyl)-2-fluorobenzonitrile (CAS: 1246527-18-3) is a specialized electrophilic building block used to introduce the 3-cyano-2-fluorobenzyl pharmacophore. This structural motif is increasingly p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Bromomethyl)-2-fluorobenzonitrile (CAS: 1246527-18-3) is a specialized electrophilic building block used to introduce the 3-cyano-2-fluorobenzyl pharmacophore. This structural motif is increasingly prevalent in modern drug design—particularly in GnRH receptor antagonists , GPR120 agonists , and PARP inhibitors —due to its ability to modulate lipophilicity, enhance metabolic stability via the ortho-fluorine effect, and provide a nitrile handle for hydrogen bonding or further synthetic elaboration.

This guide provides a technical deep-dive into the handling, reactivity, and application of this reagent, moving beyond basic synthesis to offer field-proven protocols for N-alkylation and O-alkylation in complex API (Active Pharmaceutical Ingredient) synthesis.

Chemical Profile & Reactivity Analysis

Before initiating experimental work, researchers must understand the specific electronic and steric environment of this benzyl bromide.

PropertySpecification / Insight
IUPAC Name 3-(Bromomethyl)-2-fluorobenzonitrile
CAS Number 1246527-18-3
Molecular Formula C₈H₅BrFN
Molecular Weight 214.04 g/mol
Physical State White to off-white solid (low melting point) or semi-solid.
Reactivity Class High-Reactivity Electrophile (Benzylic Bromide).
Stability Moisture sensitive (hydrolyzes to benzyl alcohol). Light sensitive.
Safety Lachrymator . Corrosive. Handle only in a fume hood.
Mechanistic Insight: The "Ortho-Fluoro" Effect

The position of the fluorine atom at C2 (ortho to the nitrile and the bromomethyl group) is not merely decorative.

  • Metabolic Blockade: The C2-F blocks oxidative metabolism at a typically vulnerable position on the aromatic ring.

  • Electronic Activation: The electron-withdrawing nature of both the nitrile (-CN) and fluorine (-F) groups significantly increases the electrophilicity of the benzylic carbon, making S_N2 reactions faster than with unsubstituted benzyl bromides. However, this also increases susceptibility to hydrolysis.

Application Case Studies

Application A: GnRH Receptor Antagonists (N-Alkylation)

Context: Development of orally active Gonadotropin-Releasing Hormone (GnRH) antagonists (analogs of Elagolix/Relugolix) for treating hormone-dependent conditions like endometriosis and prostate cancer. Role: The reagent is used to alkylate the secondary amine of a piperidine or piperazine core, attaching the "tail" that fits into the receptor's hydrophobic pocket.

Reference Grounding: Patent US9481684B2 describes the synthesis of spiro[furo[3,4-d]pyrimidine] derivatives where this specific benzyl group is critical for nanomolar potency.

Application B: GPR120 Agonists (O-Alkylation)

Context: Metabolic disease therapeutics targeting GPR120 (FFAR4) for type 2 diabetes and obesity. Role: Used in Williamson ether synthesis to link the fluorobenzonitrile moiety to a cyclobutyl or heteroaryl alcohol. Reference Grounding: Patent US10864211B2 details the synthesis of isoxazole-based agonists containing the 3-cyano-2-fluorobenzyl ether linkage.

Experimental Protocols

Protocol 1: High-Yield N-Alkylation of Secondary Amines

Target: Synthesis of GnRH Antagonist Intermediates

Rationale: The high electrophilicity of the benzyl bromide requires mild bases to prevent elimination or over-alkylation. Potassium carbonate (K₂CO₃) in acetonitrile (ACN) is the "Gold Standard" system for this transformation.

Reagents:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: 3-(Bromomethyl)-2-fluorobenzonitrile (1.1 equiv)

  • Base: Anhydrous K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Acetonitrile (ACN) or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.0 eq) and Anhydrous K₂CO₃ (2.5 eq) in ACN.

  • Activation: Stir at Room Temperature (RT) for 15 minutes to deprotonate/activate the amine.

  • Addition: Dissolve 3-(Bromomethyl)-2-fluorobenzonitrile (1.1 eq) in a minimal volume of ACN. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Critical Control Point: Dropwise addition prevents localized high concentrations that could lead to bis-alkylation if the amine is primary, though less of a risk with secondary amines.

  • Reaction: Stir at RT for 4–6 hours. If conversion is slow (monitored by LCMS), heat to 50°C.

    • Self-Validating Check: Monitor the disappearance of the bromide (Rt ~ high) and the appearance of the product mass (M+1 = Substrate + 134).

  • Workup: Filter off the inorganic solids (K₂CO₃/KBr). Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via Flash Column Chromatography (Hexane/EtOAc gradient). The nitrile group provides a distinct polarity handle, aiding separation.

Protocol 2: Controlled O-Alkylation (Ether Synthesis)

Target: GPR120 Agonist Precursors

Rationale: Alcohols are less nucleophilic than amines. Stronger bases (NaH) or cesium carbonate (Cs₂CO₃) with iodide catalysis are required.

Reagents:

  • Substrate: Alcohol intermediate (1.0 equiv)

  • Reagent: 3-(Bromomethyl)-2-fluorobenzonitrile (1.2 equiv)

  • Base: NaH (60% dispersion, 1.5 equiv) OR Cs₂CO₃ (2.0 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Optional but recommended for Cs₂CO₃.

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Deprotonation:

    • Method A (NaH): Cool solution of alcohol in THF to 0°C. Add NaH portion-wise. Stir 30 min.

    • Method B (Cs₂CO₃): Suspend alcohol and Cs₂CO₃ in DMF at RT.

  • Alkylation: Add 3-(Bromomethyl)-2-fluorobenzonitrile (1.2 eq) in one portion.

  • Catalysis: If using Method B, add TBAI (10 mol%).

  • Reaction:

    • Method A: Warm to RT and stir 2–4 hours.

    • Method B: Heat to 60°C for 4–12 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution (especially for NaH).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF).

  • Analysis: Check for the characteristic nitrile stretch (~2230 cm⁻¹) in IR if available, or use 1H NMR (benzylic protons shift from ~4.5 ppm in bromide to ~4.6-4.8 ppm in ether).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct protocol and the downstream utility of the scaffold.

G Start Start: 3-(Bromomethyl)- 2-fluorobenzonitrile Decision Select Nucleophile Start->Decision Path_N Secondary Amine (Piperazine/Piperidine) Decision->Path_N N-Alkylation Path_O Alcohol / Phenol (Cyclobutanol/Heterocycle) Decision->Path_O O-Alkylation Cond_N Protocol 1: K2CO3 / ACN / RT (Mild Base) Path_N->Cond_N Cond_O Protocol 2: NaH / THF or Cs2CO3 / DMF (Strong Base) Path_O->Cond_O Product_N N-Alkylated Product (e.g., GnRH Antagonist) Cond_N->Product_N Product_O Ether Product (e.g., GPR120 Agonist) Cond_O->Product_O Validation QC Check: 1. LCMS (Mass +134) 2. 1H NMR (Benzyl shift) Product_N->Validation Product_O->Validation

Figure 1: Decision tree for synthetic implementation of 3-(Bromomethyl)-2-fluorobenzonitrile.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovery Hydrolysis of bromide to benzyl alcohol.Ensure solvents (ACN/DMF) are anhydrous. Store reagent under inert gas.
Bis-Alkylation Primary amine substrate used without excess.Use 2-3 equivalents of amine or protect one nitrogen if using a diamine.
Incomplete Reaction Poor solubility of inorganic base.Switch from K₂CO₃ to Cs₂CO₃ (higher solubility) or add TBAI catalyst.
Color Change (Dark) Decomposition of benzyl bromide at high T.Keep reaction temperature <60°C. Avoid prolonged heating.

References

  • GnRH Receptor Antagonists: Kim, J., et al. (2016). Gonadotropin releasing hormone receptor antagonists, method for the preparation thereof and pharmaceutical composition comprising the same.[1] US Patent 9,481,684 B2.

  • GPR120 Agonists: Ma, J., et al. (2020).[2] Hydroxy isoxazole compounds useful as GPR120 agonists.[2] US Patent 10,864,211 B2.

  • NMDA Modulators: Volk, B., et al. (2015). Thiazolopyrimidinones as modulators of NMDA receptor activity.[3] WO Patent 2015/052226 A1.

  • General Reactivity: BenchChem Application Note. 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Note: Isomer comparison).

Sources

Application

Application Notes and Protocols for Chiral Catalysis in Reactions with 3-(Bromomethyl)-2-fluorobenzonitrile

Introduction: The Significance of Chiral Molecules in Modern Drug Discovery The relentless pursuit of novel therapeutics with enhanced efficacy and reduced side effects has placed a significant emphasis on the stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Molecules in Modern Drug Discovery

The relentless pursuit of novel therapeutics with enhanced efficacy and reduced side effects has placed a significant emphasis on the stereochemical purity of drug candidates. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug molecule is a cornerstone of modern pharmaceutical development. The fluorinated benzonitrile scaffold, and specifically derivatives of 3-(bromomethyl)-2-fluorobenzonitrile, represents a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity of a molecule. This guide provides a detailed exploration of chiral catalyst systems for the asymmetric functionalization of 3-(bromomethyl)-2-fluorobenzonitrile, with a focus on practical applications and robust protocols for researchers in drug discovery and development.

Strategic Approaches to the Asymmetric Synthesis of 2-Fluoro-3-cyanophenyl Derivatives

The primary reactive handle in 3-(bromomethyl)-2-fluorobenzonitrile for asymmetric synthesis is the benzylic bromide. This electrophilic center is amenable to nucleophilic substitution, providing a direct route to introduce a new chiral center. The key to achieving high enantioselectivity in such transformations lies in the judicious selection of a chiral catalyst that can effectively discriminate between the two enantiotopic faces of the prochiral electrophile or the attacking nucleophile. Two powerful and widely adopted strategies for this purpose are Asymmetric Phase-Transfer Catalysis (PTC) and Transition-Metal Catalysis with Chiral Ligands .

Asymmetric Phase-Transfer Catalysis: A Robust and Scalable Methodology

Asymmetric Phase-Transfer Catalysis (PTC) has emerged as a highly practical and scalable method for the enantioselective synthesis of a wide array of chiral compounds.[1] The operational simplicity, mild reaction conditions, and the use of environmentally benign reagents make it an attractive choice for industrial applications.[1] The fundamental principle of PTC involves the use of a chiral catalyst, typically a quaternary ammonium salt derived from a natural product like Cinchona alkaloids, to transport a nucleophile from an aqueous or solid phase into an organic phase where it reacts with the electrophile.[2] The chiral environment created by the catalyst-nucleophile ion pair dictates the stereochemical outcome of the reaction.

Application Note 1: Enantioselective Alkylation of a Glycine Imine for the Synthesis of Unnatural Amino Acids

The synthesis of non-proteinogenic α-amino acids is of paramount importance in drug discovery, as their incorporation into peptides or as standalone molecules can lead to compounds with improved metabolic stability and unique biological activities. The O'Donnell asymmetric amino acid synthesis, which utilizes the alkylation of a glycine imine Schiff base under phase-transfer conditions, is a cornerstone of this field.[3]

Causality Behind Experimental Choices:
  • The Nucleophile: The benzophenone imine of glycine tert-butyl ester is an ideal nucleophile for this reaction. The bulky benzophenone group serves a dual purpose: it protects the amine and, more importantly, it significantly acidifies the α-proton (pKa ≈ 18.7 in DMSO), facilitating deprotonation under relatively mild basic conditions.[4] The tert-butyl ester is chosen to prevent saponification under the basic reaction conditions.

  • The Catalyst: Cinchona alkaloid-derived quaternary ammonium salts are the catalysts of choice for this transformation.[1] Specifically, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (a third-generation catalyst) is known to provide high enantioselectivities in the alkylation of glycine imines with various benzyl bromides.[1] The rigid structure of the catalyst and the π-π stacking interactions between the anthracenyl group and the aromatic rings of the substrate and nucleophile are crucial for creating a well-defined chiral pocket that directs the approach of the electrophile.

  • The Reaction Conditions: A biphasic system of toluene and aqueous potassium hydroxide is employed. Toluene is a non-polar solvent that solubilizes the electrophile and the catalyst-nucleophile ion pair. The use of a strong base like 50% aqueous KOH ensures efficient deprotonation of the glycine imine. Low temperatures (-10 to 0 °C) are often critical for achieving high enantioselectivity by minimizing the background, non-catalyzed reaction and enhancing the energetic difference between the diastereomeric transition states.

Proposed Protocol: Asymmetric Alkylation of Glycine Benzophenone Imine

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product GlycineImine Glycine Benzophenone Imine Product Chiral α-Amino Acid Precursor GlycineImine->Product 1. BenzylBromide 3-(Bromomethyl)-2-fluorobenzonitrile BenzylBromide->Product 2. Catalyst Chiral PTC Catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) Catalyst->Product cat. Base 50% aq. KOH Base->Product Solvent Toluene Solvent->Product

Asymmetric Alkylation Workflow

Materials:

  • Glycine tert-butyl ester benzophenone imine

  • 3-(Bromomethyl)-2-fluorobenzonitrile

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (or its pseudoenantiomer for the opposite enantiomer)

  • Toluene (anhydrous)

  • 50% (w/w) aqueous potassium hydroxide solution

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Cooling bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add glycine tert-butyl ester benzophenone imine (1.0 equiv) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 - 0.10 equiv).

  • Add anhydrous toluene to dissolve the solids (concentration of the glycine imine ~0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring vigorously, add the 50% aqueous KOH solution (5.0 equiv).

  • Add a solution of 3-(bromomethyl)-2-fluorobenzonitrile (1.1 equiv) in toluene dropwise over 10 minutes.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral α-amino acid precursor.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Self-Validation and Expected Outcome:

The success of this protocol relies on the formation of a tight ion pair between the enolate of the glycine imine and the chiral quaternary ammonium catalyst. The enantioselectivity is a direct measure of the catalyst's ability to control the trajectory of the incoming electrophile. A well-executed reaction should yield the product with high enantiomeric excess (typically >90% ee). Running a control reaction without the chiral catalyst should result in a racemic product, confirming the role of the catalyst in inducing asymmetry.

Application Note 2: Enantioselective Synthesis of a Chiral β-Keto Ester Derivative

Chiral β-keto esters are versatile intermediates in organic synthesis, readily undergoing a variety of transformations to access complex molecular architectures. The asymmetric alkylation of β-keto esters provides a direct route to these valuable building blocks.

Causality Behind Experimental Choices:
  • The Nucleophile: A cyclic β-keto ester, such as 2-ethoxycarbonyl-1-indanone, is a suitable nucleophile. The cyclic nature of the substrate often leads to higher enantioselectivities compared to acyclic analogues due to conformational rigidity. The two carbonyl groups flanking the α-proton make it sufficiently acidic for deprotonation under phase-transfer conditions.

  • The Catalyst: Similar to the glycine imine alkylation, Cinchona alkaloid-derived phase-transfer catalysts are highly effective. For this transformation, a catalyst with a free hydroxyl group, such as an N-benzylcinchonidinium bromide, can be beneficial. The hydroxyl group can participate in hydrogen bonding with the nucleophile, leading to a more organized and rigid transition state, which often translates to higher enantioselectivity.

  • The Reaction Conditions: A solid-liquid phase-transfer system using a milder base like potassium carbonate can be advantageous for β-keto esters to minimize potential side reactions. Acetonitrile is a suitable solvent for this system. The reaction temperature is a critical parameter and should be optimized to balance reaction rate and enantioselectivity.

Proposed Protocol: Asymmetric Alkylation of a β-Keto Ester

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ketoester β-Keto Ester (e.g., 2-ethoxycarbonyl-1-indanone) Product Chiral β-Keto Ester Derivative Ketoester->Product 1. BenzylBromide 3-(Bromomethyl)-2-fluorobenzonitrile BenzylBromide->Product 2. Catalyst Chiral PTC Catalyst (e.g., N-Benzylcinchonidinium bromide) Catalyst->Product cat. Base K₂CO₃ (solid) Base->Product Solvent Acetonitrile Solvent->Product

Asymmetric β-Keto Ester Alkylation Workflow

Materials:

  • 2-Ethoxycarbonyl-1-indanone (or other suitable β-keto ester)

  • 3-(Bromomethyl)-2-fluorobenzonitrile

  • N-Benzylcinchonidinium bromide (or its pseudoenantiomer)

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add the β-keto ester (1.0 equiv), N-benzylcinchonidinium bromide (0.1 equiv), and anhydrous potassium carbonate (3.0 equiv).

  • Add anhydrous acetonitrile to the flask (concentration of the β-keto ester ~0.2 M).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 3-(bromomethyl)-2-fluorobenzonitrile (1.2 equiv) to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC.

Self-Validation and Expected Outcome:

The formation of the chiral product is contingent on the ability of the chiral catalyst to form a stereochemically defined ion pair with the enolate of the β-keto ester. High yields and enantioselectivities are expected. The presence of electron-withdrawing groups on the benzyl bromide may influence the reaction rate and selectivity, and slight modifications to the catalyst structure or reaction conditions may be necessary for optimal results.

Data Summary

Catalyst TypeNucleophileTypical Catalyst Loading (mol%)Typical SolventsTypical BasesExpected ee (%)
Cinchona Alkaloid PTCGlycine Imine5 - 10Toluene, CH₂Cl₂50% aq. KOH, CsOH90 - 99
Cinchona Alkaloid PTCβ-Keto Ester5 - 10Acetonitrile, TolueneK₂CO₃, Cs₂CO₃80 - 95

Conclusion and Future Perspectives

The asymmetric functionalization of 3-(bromomethyl)-2-fluorobenzonitrile using chiral catalysts offers a powerful strategy for the synthesis of novel, enantiomerically enriched molecules of interest in drug discovery. The protocols detailed in this guide, based on well-established phase-transfer catalysis principles, provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. Future work in this area could involve the exploration of other classes of chiral catalysts, such as chiral N-heterocyclic carbenes or transition-metal complexes, to expand the scope of accessible transformations and to further refine the enantioselectivity of these important reactions.

References

  • Büchler GmbH. Chiral Phase Transfer Catalysts (PTCs). [Link]

  • O'Donnell, M. J.; Bennett, W. D.; Wu, S. The Enantioselective Synthesis of .alpha.-Amino Acids by Phase-Transfer Catalysis. J. Am. Chem. Soc.1989 , 111 (6), 2353–2355. [Link]

  • Andrus, M. B.; Hicken, E. J.; Stephens, J. C. Phase-Transfer-Catalyzed Asymmetric Glycolate Alkylation. Org. Lett.2004 , 6 (13), 2289–2292. [Link]

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]

  • Maruoka, K. Practical Aspects of Asymmetric Phase-Transfer Catalysis. Org. Process Res. Dev.2008 , 12 (4), 679–697. [Link]

  • Jew, S.-s.; Park, H.-g. Asymmetric phase transfer catalysis with chiral quaternary ammonium salts. Chem. Commun.2009 , (34), 5035-5049. [Link]

  • O'Donnell, M. J. The O'Donnell 'Standard' Schiff Base for the Asymmetric Synthesis of Amino Acids. Acc. Chem. Res.2004 , 37 (8), 506–517. [Link]

  • Palomo, C.; Oiarbide, M.; Garcia, J. M. Current progress in the asymmetric aldol addition reaction. Chem. Soc. Rev.2004 , 33 (2), 65-75. [Link]

  • Hashimoto, T.; Maruoka, K. Recent Development and Application of Chiral Phase-Transfer Catalysts. Chem. Rev.2007 , 107 (12), 5656–5682. [Link]

  • MacMillan Group, Princeton University. Cinchona Alkaloids in Asymmetric Catalysis. [Link]

  • Arai, S.; Nakayama, K.; Ishida, T.; Shioiri, T. Catalytic Asymmetric Phase-Transfer Alkylation of 2-Aryl-2-cyanoacetates. Tetrahedron Lett.1999 , 40 (22), 4215-4218. [Link]

  • Lygo, B.; Wainwright, P. G. A New Class of Cinchona Alkaloid-Derived Phase-Transfer Catalysts for Asymmetric Synthesis. Tetrahedron Lett.1997 , 38 (48), 8595-8598. [Link]

  • Corey, E. J.; Bo, Y.; Busch-Petersen, J. A New, Readily Available, and Very Effective Catalyst for the Enantioselective Aldol Reaction. J. Am. Chem. Soc.1998 , 120 (50), 13000-13001. [Link]

  • Park, H. G.; Jeong, B.-S.; Yoo, M.-S.; Lee, J.-H.; Park, M.-k.; Lee, S. H.; Jew, S.-s. A new N-anthracenylmethyl-substituted Cinchona alkaloid as a chiral phase-transfer catalyst for the asymmetric synthesis of .alpha.-amino acids. Tetrahedron Lett.2001 , 42 (25), 4645-4648. [Link]

  • Belokon, Y. N.; Kochetkov, K. A.; Churkina, T. D.; Ikonnikov, N. S.; Chesnokov, A. A.; Larionov, O. V.; Parmar, V. S.; Kumar, R.; H. B. Kagan. Asymmetric Michael addition of methyl 2-cyanopropionate to vinyl ketones catalyzed by a Ni(II) complex of a chiral Schiff base. Tetrahedron: Asymmetry1998 , 9 (5), 851-857. [Link]

  • Sivaguru, J.; Saito, H.; Oelgemöller, M.; Griesbeck, A. G. Enantioselective Photocycloaddition of an Allene to a Chiral N-Acyl-α-oxoamide. Tetrahedron Lett.2002 , 43 (3), 363-365. [Link]

  • Denmark, S. E.; Stavenger, R. A. Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Acc. Chem. Res.2000 , 33 (7), 432–440. [Link]

  • Nelson, S. G. Catalyzed Enantioselective Aldol Additions of Latent Enolate Equivalents. Tetrahedron: Asymmetry1998 , 9 (3), 357-389. [Link]

  • Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis. Wiley-VCH: Weinheim, Germany, 2009. [Link]

  • Royal Society of Chemistry. Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2; The Royal Society of Chemistry, 2015. [Link]

  • Nicolaou, K. C.; Sorenson, E. J. Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH: Weinheim, Germany, 1996. [Link]

  • H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules2022 , 27(8), 2465. [Link]

  • Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Chem. Commun.2021 , 57, 10321-10324. [Link]

  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. J. Org. Chem.2023 , 88 (11), 7436–7445. [Link]

  • Symmetric Chiral Phase-transfer Catalysts for Practical Asymmetric Synthesis. CHIMIA2007 , 61, 263-266. [Link]

  • Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (−)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents. J. Am. Chem. Soc.2017 , 139 (10), 3736–3745. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega2022 , 7 (6), 5487–5500. [Link]

Sources

Method

Application Note: Purification of 3-(Bromomethyl)-2-fluorobenzonitrile Derivatives via Column Chromatography

Abstract This technical guide details the isolation and purification of 3-(Bromomethyl)-2-fluorobenzonitrile (CAS: 1246527-18-3) and its structural analogs. These benzylic bromides are critical intermediates in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the isolation and purification of 3-(Bromomethyl)-2-fluorobenzonitrile (CAS: 1246527-18-3) and its structural analogs. These benzylic bromides are critical intermediates in the synthesis of PARP inhibitors (e.g., Talazoparib analogs) but present distinct purification challenges: severe lachrymatory properties, hydrolytic instability on acidic silica, and difficult separation from non-brominated precursors and gem-dibromide byproducts. This protocol synthesizes field-proven chromatographic strategies with safety-critical handling procedures to ensure high purity (>95%) and yield.

Safety & Handling (CRITICAL)

WARNING: SEVERE LACHRYMATOR Benzylic bromides are potent alkylating agents and lachrymators (tear gas agents). They cause severe eye, skin, and respiratory tract irritation.[1]

  • Engineering Controls: All operations (column packing, fraction collection, rotary evaporation) must be performed inside a functioning fume hood.

  • Decontamination: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ethanolic Ammonia nearby to neutralize spills and rinse glassware. These nucleophiles rapidly quench the benzylic bromide.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Chemical Context & Impurity Profile[2][3][4][5][6][7]

The target molecule is typically synthesized via Wohl-Ziegler radical bromination of 2-fluoro-3-methylbenzonitrile using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).

The Separation Challenge

The crude reaction mixture typically contains three components with similar polarities. Understanding their elution order is vital for method design:

ComponentStructure DescriptionRelative Polarity (TLC)Elution Order
Gem-Dibromide (Impurity) 3-(Dibromomethyl)-...Lowest (Most Lipophilic)1 (Fastest)
Starting Material (SM) 3-Methyl-...Low2
Target Product 3-(Bromomethyl)-... Medium 3
Alcohol (Degradant) 3-(Hydroxymethyl)-...High4 (Slowest)

Key Insight: The gem-dibromide impurity is formed if the reaction runs too long or with excess NBS. It is significantly less polar than the product. However, the unreacted methyl starting material (SM) often co-elutes with the product on standard silica, requiring optimized gradient elution.

Pre-Purification Analysis & Strategy[4][5]

Before committing to a full column, perform the following checks to validate the crude material.

TLC Method Development

Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexane : Ethyl Acetate (85:15 v/v) Visualization:

  • UV (254 nm): All aromatic components will absorb strongly.

  • Stain (KMnO4): The benzylic bromide oxidizes readily, appearing as a bright yellow spot against a purple background.

Stability Check (The "Silica Test")

Benzylic bromides can hydrolyze to the benzyl alcohol on acidic silica gel.

  • Test: Spot the crude on a TLC plate. Wait 10 minutes. Develop the plate.

  • Result: If a new baseline spot (benzyl alcohol) appears compared to a "fresh" spot, your silica is too acidic.

  • Remediation: If degradation is observed, pretreat the silica column with 1% Triethylamine (Et3N) in Hexane, then flush with pure Hexane before loading. Note: For this specific nitrile derivative, standard neutral silica is usually sufficient if the run time is <2 hours.

Detailed Chromatography Protocol

Column Specifications[3][5][8]
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Scale: 30:1 to 50:1 ratio (Silica weight : Crude weight).

  • Column Dimension: High aspect ratio (Length > Width) is preferred to separate the close-running SM and Product.

Sample Loading (Dry Load Technique)

Direct liquid loading is discouraged due to the low solubility of the nitrile in non-polar solvents.

  • Dissolve crude mixture in minimum Dichloromethane (DCM).

  • Add Celite 545 (1:1 weight ratio to crude).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Load the powder gently onto the top of the pre-equilibrated silica bed.

Mobile Phase Gradient

Solvent A: n-Heptane (or Hexane) Solvent B: Ethyl Acetate (EtOAc)

Step% Solvent BColumn Volumes (CV)Purpose
1 0%2Flush non-polar grease/dibromide
2 0% → 5%3Elute remaining dibromide
3 5% → 10%5Elute Starting Material (SM)
4 10% → 20% 8-10 Elute Target Product
5 20% → 50%3Flush Alcohol degradants
Fraction Analysis
  • Spot fractions on TLC.

  • Critical Decision: Do not combine "mixed fractions" containing SM and Product. The SM is difficult to remove in downstream steps. It is better to sacrifice yield for purity at this stage.

  • Evaporate product fractions at <40°C to prevent thermal degradation.

Process Visualization

Purification Workflow

The following diagram illustrates the logical flow from synthesis to isolated product, highlighting critical decision points.

PurificationWorkflow cluster_safety Safety Check Start Crude Reaction Mixture (SM, Product, Dibromo) Workup Aqueous Workup (NaHSO3 wash to remove Br2) Start->Workup TLC TLC Analysis (Hex:EtOAc 85:15) Workup->TLC Decision Is SM > 10%? TLC->Decision Cryst Recrystallization (Heptane/EtOAc) Decision->Cryst Yes (High SM) Column Flash Chromatography (Dry Load on Celite) Decision->Column No (Low SM) Final Pure 3-(Bromomethyl)-2-fluorobenzonitrile Cryst->Final Fractions Fraction Analysis (Isolate Pure Product) Column->Fractions Fractions->Final Safety Quench Waste with 10% Na2S2O3 Fractions->Safety

Figure 1: Purification workflow emphasizing the decision between crystallization and chromatography based on impurity profile.

Troubleshooting Logic

Use this logic tree when standard separation fails.

Troubleshooting Problem Problem: Poor Separation Cause1 Co-elution of SM & Product Problem->Cause1 Cause2 Product Decomposition Problem->Cause2 Sol1 Change Solvent: Use Toluene/Heptane Cause1->Sol1 Sol3 Switch Method: Recrystallize (Hexane) Cause1->Sol3 Sol2 Neutralize Silica: Add 0.5% Et3N Cause2->Sol2

Figure 2: Troubleshooting decision tree for common chromatographic failures.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Product Streaking Acidic silica causing hydrolysis.Add 0.5% Triethylamine to the mobile phase or switch to Neutral Alumina.
Co-elution with SM Polarity difference is too small.Switch solvent system to Toluene : Heptane (30:70) . Toluene interacts differently with the aromatic rings via pi-stacking.
Yellow Bands Residual Bromine (Br2).Wash the crude organic layer with 10% NaHSO3 (Sodium Bisulfite) before column loading.
Oily Product Residual solvent or impurities.[2]Dry under high vacuum for >4 hours. If still oily, seed with a crystal and cool to -20°C to induce solidification.

References

  • Organic Chemistry Portal. (2023). Synthesis of Benzyl Bromides. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2014). CN104084180B - Method for preparing multilayer silica gel purification chromatographic column.
  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Hydrolysis of nitrile group in 3-(Bromomethyl)-2-fluorobenzonitrile reactions

Executive Summary & Critical Reactivity Profile The Core Problem: You are attempting to hydrolyze a nitrile group (-CN) in the presence of a highly reactive benzylic bromide (-CH₂Br). This is a classic chemoselectivity p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Reactivity Profile

The Core Problem: You are attempting to hydrolyze a nitrile group (-CN) in the presence of a highly reactive benzylic bromide (-CH₂Br). This is a classic chemoselectivity paradox .

  • The Trap: Standard hydrolysis conditions (NaOH/KOH or refluxing dilute acid) utilize water or hydroxide as nucleophiles. While these attack the nitrile to form the amide/acid, they react faster or competitively with the benzylic bromide via

    
     displacement, yielding the unwanted alcohol (benzyl alcohol) or ether dimers.
    
  • The Solution: You must either switch to Bio-catalysis (Nitrilase) to preserve the bromide or Restructure the Synthesis to hydrolyze the nitrile before bromination.

Reactivity Heatmap
Functional GroupReactivity under Basic Hydrolysis (NaOH/H₂O)Reactivity under Acidic Hydrolysis (HCl/H₂O, Reflux)Reactivity under Enzymatic Conditions (Nitrilase)
Nitrile (-CN) Hydrolyzes to Amide/Acid (Slow)Hydrolyzes to Acid (Slow/Moderate)Hydrolyzes to Acid (Fast/Selective)
Benzyl Bromide (-CH₂Br) Rapid

(Forms Alcohol)
Slow

/

(Forms Alcohol)
Stable / Inert
Aryl Fluoride (-F) Potential

(if ring activated)
StableStable

Diagnostic: Why Did My Reaction Fail?

If you have already attempted this reaction, compare your results to these common failure modes:

Symptom A: Product is a thick, intractable oil or polymer.
  • Cause: Polymerization/Dimerization. The hydrolyzed product (containing a carboxylate/amide) acted as a nucleophile and attacked the starting material's bromomethyl group.

  • Mechanism: Intermolecular alkylation.

  • Status: Irreversible.

Symptom B: NMR shows loss of the -CH₂Br signal (~4.5 ppm) and appearance of -CH₂OH (~4.6-4.8 ppm).
  • Cause: Hydroxide Displacement. You used aqueous base (NaOH/LiOH). The

    
     ion is a better nucleophile for the alkyl bromide (
    
    
    
    ) than it is for the nitrile carbon.
  • Status: Product is 3-(hydroxymethyl)-2-fluorobenzoic acid.

Symptom C: Reaction stalled at the Amide.
  • Cause: Incomplete Hydrolysis. Steric hindrance from the ortho-fluoro group is retarding the attack on the nitrile.

  • Status: Salvageable with harsher conditions (but risks the bromide).

Decision Tree & Reaction Pathways

ReactionPathways Start Start: 3-(Bromomethyl)-2-fluorobenzonitrile Decision Decision: Do you absolutely need to hydrolyze AFTER bromination? Start->Decision BaseHydrolysis Aqueous Base (NaOH/KOH) Decision->BaseHydrolysis Yes (Traditional) EnzymeHydrolysis Rescue Protocol: Nitrilase Enzyme (pH 7, 30°C) Decision->EnzymeHydrolysis Yes (Advanced) Retrosynthesis Strategic Fix: Use 3-Methyl-2-fluorobenzonitrile Decision->Retrosynthesis No (Recommended) AlcoholProduct FAILURE: 3-(Hydroxymethyl)-2-fluorobenzoic acid (Bromine lost to OH) BaseHydrolysis->AlcoholProduct SN2 Attack DesiredProduct SUCCESS: 3-(Bromomethyl)-2-fluorobenzoic acid (Bromine Intact) EnzymeHydrolysis->DesiredProduct Selective Hydrolysis Step1 1. Hydrolyze Methyl-Nitrile (Base/Acid) Retrosynthesis->Step1 Step2 2. Brominate (NBS/AIBN) Step1->Step2 Step2->DesiredProduct

Caption: Figure 1. Chemoselectivity landscape. Direct chemical hydrolysis often leads to side-chain destruction (Red path). Enzymatic or Retrosynthetic approaches (Green/Black paths) are required for success.

Optimized Protocols

Protocol A: The "Strategic Fix" (Recommended)

Context: This is the industry-standard route for PARP inhibitor intermediates (e.g., Olaparib/Talazoparib precursors). It avoids the chemoselectivity issue entirely by performing the robust hydrolysis step before installing the fragile bromide.

  • Starting Material: 3-Methyl-2-fluorobenzonitrile.[1]

  • Hydrolysis: Reflux in 20% NaOH (aq) for 4-6 hours. The methyl group is inert.

    • Result: 3-Methyl-2-fluorobenzoic acid.

  • Bromination (Wohl-Ziegler):

    • Reagents: NBS (N-Bromosuccinimide), AIBN (catalyst), CCl₄ or Trifluorotoluene (solvent).

    • Conditions: Reflux under

      
      .
      
    • Mechanism:[1][2] Radical substitution at the benzylic position.

    • Note: The electron-withdrawing carboxylic acid (or ester) slightly deactivates the position, but reaction proceeds [1].

Protocol B: The "Rescue" (Enzymatic Hydrolysis)

Context: Use this if you must hydrolyze the nitrile in the presence of the alkyl bromide. Chemical hydrolysis is too harsh; biocatalysis is neutral and specific.

Reagents:

  • Nitrilase Screening Kit (e.g., Codexis or similar).

  • Phosphate Buffer (pH 7.0 - 7.5).

  • Solvent: 5-10% DMSO or Methanol (co-solvent).

Step-by-Step:

  • Preparation: Dissolve 3-(Bromomethyl)-2-fluorobenzonitrile (1 eq) in DMSO (final concentration 50 mM).

  • Reaction: Add to phosphate buffer containing Nitrilase enzyme load (10-50 wt%).

  • Incubation: Stir gently at 30°C for 18-24 hours.

  • Workup: Acidify to pH 2 with dilute HCl (cold) and immediately extract with Ethyl Acetate.

  • Why this works: Enzymes operate at neutral pH where

    
     hydrolysis of the bromide is negligible [2].
    
Protocol C: The "Hard Chemical" Method (High Risk)

Context: If enzymes are unavailable. Uses strong acid to protonate the nitrile, making it electrophilic enough for water attack without high concentrations of nucleophilic


.

Reagents:

  • Concentrated

    
     (90%+).
    
  • Temperature: 0°C to Room Temperature (Do NOT Reflux).

Step-by-Step:

  • Dissolve substrate in minimal conc.

    
     at 0°C.
    
  • Stir for 12-24h allowing warming to RT.

  • Quench: Pour onto crushed ice.

  • Risk: High probability of forming the Primary Amide (3-(bromomethyl)-2-fluorobenzamide) rather than the acid. Converting the amide to acid requires further heating, which will destroy the bromide.

Frequently Asked Questions (FAQs)

Q1: Can I use the Ritter Reaction to convert the nitrile?

  • Answer: The Ritter reaction generates N-alkyl amides (using an alcohol/alkene source). It will not give you the free carboxylic acid. Furthermore, the carbocation conditions might scramble the benzyl bromide.

Q2: Why is the ortho-fluorine important?

  • Answer: The fluorine atom at the 2-position provides steric hindrance and an inductive electron-withdrawing effect. This makes the nitrile carbon more electrophilic (good for hydrolysis) but the steric bulk slows down the attack. This often forces chemists to use harsher conditions (heat), which unfortunately accelerates the decomposition of the bromomethyl group.

Q3: I obtained a white solid that is insoluble in DCM but soluble in water. What is it?

  • Answer: You likely formed the ammonium salt of the hydroxy-acid. The bromine is gone. Check Mass Spec for M-80 (loss of Br) + 17 (addition of OH).

Q4: Can I protect the bromide?

  • Answer: No. You cannot "protect" a leaving group like bromide. You would have to convert it to an alcohol, protect the alcohol (e.g., TBDMS ether), hydrolyze the nitrile, and then convert the alcohol back to a bromide (using

    
     or 
    
    
    
    ). This adds 3 steps. Protocol A (Retrosynthesis) is far superior.

References

  • Wohl-Ziegler Bromination of Benzoic Acids

    • Source: Patent WO2003022800A1.[3] "Method for producing 3-bromomethylbenzoic acids."[3][4][5]

    • Relevance: Confirms that bromination is best performed after the carboxylic acid/ester is established to avoid hydrolysis issues.
    • Link:

  • Selective Biocatalytic Hydrolysis

    • Source: Brady, D., et al. "Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds." Bulletin of the Chemical Society of Ethiopia (via Sabinet).
    • Relevance: Demonstrates the chemoselectivity of nitrilases for nitrile hydrolysis in the presence of other sensitive groups.
    • Link:

  • Compound Safety & Data (3-(Bromomethyl)-2-fluorobenzonitrile)

    • Source: PubChem CID 736029.
    • Relevance: Safety data (H314: Causes severe skin burns) and physical properties.[1]

    • Link:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)-2-fluorobenzonitrile

Welcome to the technical support center for 3-(Bromomethyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Bromomethyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during the synthesis and application of this versatile reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and reactivity of 3-(Bromomethyl)-2-fluorobenzonitrile.

Q1: What are the primary safety precautions I should take when handling 3-(Bromomethyl)-2-fluorobenzonitrile?

A1: 3-(Bromomethyl)-2-fluorobenzonitrile is a hazardous substance and must be handled with appropriate safety measures. It is classified as corrosive, harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[1] It can cause severe skin burns and eye damage.[1] Therefore, it is crucial to work in a well-ventilated area, such as a fume hood, and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Q2: How should I properly store 3-(Bromomethyl)-2-fluorobenzonitrile to ensure its stability?

A2: To maintain its integrity, 3-(Bromomethyl)-2-fluorobenzonitrile should be stored in a cool, dry place, away from moisture and incompatible materials.[3] The recommended storage condition is under an inert atmosphere at 2-8°C.[3][4] Due to its reactivity, it is advisable to store it in a tightly sealed container to prevent degradation.

Q3: What are the common applications of 3-(Bromomethyl)-2-fluorobenzonitrile in organic synthesis?

A3: This compound is a valuable building block, particularly in the pharmaceutical and agrochemical industries.[4] Its reactive bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions.[4][5] It is frequently used to introduce the 2-fluoro-3-cyanobenzyl moiety into molecules, a common scaffold in the development of various therapeutic agents.[4] The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates.[6]

Q4: I am planning a nucleophilic substitution reaction. Which solvents are typically recommended for reactions involving 3-(Bromomethyl)-2-fluorobenzonitrile?

A4: The choice of solvent is critical for the success of nucleophilic substitution reactions with this substrate. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly used. These solvents can effectively solvate the cation of the nucleophile's salt while not significantly solvating the nucleophile itself, thus enhancing its reactivity. The specific choice will depend on the nature of the nucleophile and the desired reaction temperature.

Section 2: Troubleshooting Guide for Synthesis and Reactions

This section provides detailed solutions to specific problems that may arise during the synthesis and subsequent reactions of 3-(Bromomethyl)-2-fluorobenzonitrile.

Issue 1: Low Yield in the Benzylic Bromination of 2-Fluoro-3-methylbenzonitrile

The synthesis of 3-(bromomethyl)-2-fluorobenzonitrile typically involves the radical bromination of 2-fluoro-3-methylbenzonitrile.[5] Low yields in this step are a common challenge.

Potential Cause A: Inefficient Radical Initiation

Explanation: Benzylic bromination proceeds via a free radical chain reaction.[7][8] This process requires an initiator to generate the initial bromine radical. Common initiators include azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, often activated by heat or UV light.[5][9] Insufficient initiation will result in a slow or incomplete reaction.

Troubleshooting Steps:

  • Verify Initiator Quality: Ensure the radical initiator is not expired and has been stored correctly. AIBN, for instance, should be stored at low temperatures.

  • Optimize Initiator Concentration: Typically, a catalytic amount of initiator is sufficient. However, if the reaction is sluggish, a slight increase in the initiator concentration may be beneficial.

  • Ensure Proper Activation: If using a thermal initiator like AIBN, confirm that the reaction temperature is appropriate for its decomposition to generate radicals. For photo-initiated reactions, ensure the UV lamp is functioning correctly and is at an appropriate distance from the reaction vessel.

Potential Cause B: Competing Side Reactions

Explanation: While N-bromosuccinimide (NBS) is often used to maintain a low concentration of bromine and suppress electrophilic aromatic substitution, side reactions can still occur.[8][10] Over-bromination to form the dibromomethyl derivative is a possibility, as is bromination on the aromatic ring, especially if the reaction temperature is too high or if there are activating groups on the ring.[11]

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a consistent and optimal temperature. High temperatures can favor undesirable side reactions.

  • Use of NBS: Employing N-bromosuccinimide (NBS) as the bromine source is highly recommended to maintain a low, steady concentration of Br₂, which favors radical substitution over electrophilic addition to the aromatic ring.[10]

  • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction. This will help in determining the optimal reaction time to maximize the yield of the desired monobrominated product and minimize the formation of the dibrominated byproduct.

Issue 2: Poor Reactivity or Low Yield in Subsequent Nucleophilic Substitution Reactions

Once synthesized, 3-(bromomethyl)-2-fluorobenzonitrile is used as an electrophile. Difficulties in this step can often be traced back to the nucleophile, solvent, or reaction conditions.

Potential Cause A: Weak Nucleophile or Inappropriate Base

Explanation: The success of an S_N2 reaction depends heavily on the strength of the nucleophile.[12] Weak nucleophiles will react slowly. Additionally, if the nucleophile is an alcohol or amine, a non-nucleophilic base is often required to deprotonate it and increase its nucleophilicity. The choice of base is crucial to avoid competing elimination reactions.

Troubleshooting Steps:

  • Select a Stronger Nucleophile: If possible, consider using a more reactive nucleophile.

  • Optimize the Base: For reactions requiring a base, use a non-nucleophilic base like potassium carbonate, cesium carbonate, or a hindered amine base like diisopropylethylamine (DIPEA). Strong, sterically hindered bases can favor the desired substitution product.

  • Consider Phase-Transfer Catalysis: For reactions with ionic nucleophiles in a biphasic system, a phase-transfer catalyst can significantly enhance the reaction rate by transporting the nucleophile into the organic phase.

Potential Cause B: Hydrolysis of the Nitrile Group

Explanation: The nitrile group can be sensitive to hydrolysis under either acidic or basic conditions, especially at elevated temperatures, leading to the formation of a carboxylic acid or its salt.[13][14] This can be an undesired side reaction if the target molecule must retain the nitrile functionality.

Troubleshooting Steps:

  • Maintain Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize water content.

  • Control pH: If the reaction requires acidic or basic conditions, use the mildest possible reagents and monitor the pH throughout the reaction. For instance, using a weaker base like sodium bicarbonate instead of sodium hydroxide can sometimes prevent nitrile hydrolysis.[14]

  • Lower Reaction Temperature: If feasible, running the reaction at a lower temperature can reduce the rate of nitrile hydrolysis.

Data Summary Table: Typical Conditions for Nucleophilic Substitution
NucleophileSolventBaseTemperature (°C)Typical Yield (%)
PhenolDMFK₂CO₃8085-95
ThiophenolAcetonitrileCs₂CO₃Room Temp90-98
Primary AmineTHFDIPEA5080-90
AzideAcetone/H₂ONaN₃Reflux>95
Experimental Protocol: General Procedure for Nucleophilic Substitution with a Phenol

This protocol provides a step-by-step methodology for a typical etherification reaction.

  • Reagent Preparation:

    • Dissolve the phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF.

    • In a separate flask, dissolve 3-(Bromomethyl)-2-fluorobenzonitrile (1.1 eq.) in anhydrous DMF.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the solution of 3-(Bromomethyl)-2-fluorobenzonitrile dropwise to the stirred solution of the phenol and base at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 80°C and monitor the progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow: Troubleshooting Low Yield

The following diagram illustrates a decision-making process for troubleshooting low yields in reactions involving 3-(Bromomethyl)-2-fluorobenzonitrile.

TroubleshootingWorkflow start Low Yield Observed check_sm Check Starting Material Purity start->check_sm impure_sm Impure Starting Material? check_sm->impure_sm check_reagents Verify Reagent Quality (Base, Nucleophile) reagent_issue Reagent Degradation? check_reagents->reagent_issue check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_issue Suboptimal Conditions? check_conditions->conditions_issue side_reactions Analyze for Side Products (TLC, LC-MS) side_products_detected Side Products Detected? side_reactions->side_products_detected impure_sm->check_reagents No purify_sm Purify Starting Material impure_sm->purify_sm Yes reagent_issue->check_conditions No new_reagents Use Fresh Reagents reagent_issue->new_reagents Yes conditions_issue->side_reactions No optimize_conditions Optimize Temp/Time/Solvent conditions_issue->optimize_conditions Yes modify_protocol Modify Protocol to Minimize Side Reactions side_products_detected->modify_protocol Yes

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Visualizing the Reaction: S_N2 Mechanism

The following diagram illustrates the general S_N2 reaction mechanism of 3-(Bromomethyl)-2-fluorobenzonitrile with a nucleophile.

Caption: Generalized S_N2 Reaction Pathway.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • Benchchem. (n.d.). Synthesis routes of 3-Bromo-2-fluorobenzonitrile.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • Apollo Scientific. (n.d.). 3-(Bromomethyl)-2-fluorobenzonitrile.
  • Smolecule. (n.d.). Buy 4-(Bromomethyl)-2-fluorobenzonitrile | 222978-03-2.
  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation.
  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1....
  • ResearchGate. (2025, August 7). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides.
  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)benzonitrile = 97 22115-41-9.
  • Chem-Impex. (n.d.). 4-(Bromomethyl)-3-fluorobenzonitrile.
  • Fluorochem. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile.
  • Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
  • BLD Pharmatech Ltd. (n.d.). 1246527-18-3|3-(Bromomethyl)-2-fluorobenzonitrile|BLD Pharm.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?.
  • AQA A-Level Chemistry. (n.d.). Nucleophilic Substitution.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
  • Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.

Sources

Troubleshooting

Troubleshooting guide for reactions involving 3-(Bromomethyl)-2-fluorobenzonitrile

Technical Support Center: 3-(Bromomethyl)-2-fluorobenzonitrile Welcome to the technical support resource for 3-(Bromomethyl)-2-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Bromomethyl)-2-fluorobenzonitrile

Welcome to the technical support resource for 3-(Bromomethyl)-2-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. My objective is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This is a living document, structured around the real-world challenges encountered in the lab.

Reagent Profile & Critical Safety Considerations

3-(Bromomethyl)-2-fluorobenzonitrile (CAS No. 1246527-18-3) is a highly valuable building block in modern organic synthesis.[1][2] Its utility stems from the reactive benzylic bromide, which is an excellent electrophile for a variety of nucleophiles.[3][4] The presence of the ortho-fluorine and meta-cyano groups significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the benzylic carbon.

Table 1: Reagent Specifications

PropertyValue
Synonym 3-Cyano-2-fluorobenzyl bromide
CAS Number 1246527-18-3[5]
Molecular Formula C₈H₅BrFN
Molecular Weight 214.03 g/mol [6]
Appearance Off-white to light yellow solid
Melting Point Typically 72-74 °C

Safety is Paramount: This reagent is a lachrymator and is corrosive. It can cause severe skin burns and eye damage and may lead to an allergic skin reaction. It is also harmful if swallowed, inhaled, or in contact with skin.[5][6][7]

  • ALWAYS handle this reagent in a certified chemical fume hood.

  • ALWAYS wear appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile is a minimum, consider double-gloving), a flame-retardant lab coat, and splash-proof safety goggles.

  • Avoid inhalation of dust or vapors.[5]

  • Store in a cool, dry, well-ventilated area away from moisture and incompatible materials (e.g., strong bases, oxidizing agents). Recommended storage is at 2-8 °C.[2]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, focusing on the most frequent application of this reagent: nucleophilic substitution.

Category 1: Reaction Initiation & Low Conversion

Question: My nucleophilic substitution reaction with 3-(Bromomethyl)-2-fluorobenzonitrile is stalled. TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes and solutions?

This is a classic problem that usually points to one of four areas: the nucleophile, the solvent, the temperature, or the reagent's quality.

Causality Explained: The reaction at the benzylic position can proceed via an Sₙ1 or Sₙ2 mechanism.[8][9] For primary benzylic halides like this one, the Sₙ2 pathway is often preferred and more controllable. A successful Sₙ2 reaction requires a sufficiently potent nucleophile to attack the electrophilic benzylic carbon and a solvent that can stabilize the transition state without solvating the nucleophile into inactivity.

Troubleshooting Workflow:

G start Low Conversion Observed q_nuc Is your nucleophile strong enough? start->q_nuc a_nuc_no Solution: Increase nucleophilicity. - Use a stronger base to deprotonate (e.g., NaH for alcohols). - Consider a more reactive nucleophile. q_nuc->a_nuc_no No q_base Is a base required and present? q_nuc->q_base Yes end_node Problem Resolved a_nuc_no->end_node a_base_no Solution: Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize acid byproduct or deprotonate the nucleophile. q_base->a_base_no No q_solvent Are you using an appropriate solvent? q_base->q_solvent Yes a_base_no->end_node a_solvent_no Solution: Switch to a polar aprotic solvent (DMF, Acetonitrile, DMSO) to enhance Sₙ2 reaction rates. q_solvent->a_solvent_no No q_temp Is the reaction temperature adequate? q_solvent->q_temp Yes a_solvent_no->end_node a_temp_no Solution: Gently increase temperature. Monitor for byproduct formation. Start at RT, then try 40-60 °C. q_temp->a_temp_no No q_reagent Is the starting material decomposed? q_temp->q_reagent Yes a_temp_no->end_node a_reagent_no Solution: Verify reagent quality. - Check for discoloration or clumping. - Run a control reaction with a trusted nucleophile. q_reagent->a_reagent_no Yes q_reagent->end_node No a_reagent_no->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Assess Your Nucleophile/Base System:

    • Weak Nucleophiles: Neutral alcohols or secondary amines can be slow to react. Deprotonating them first with a non-nucleophilic base (e.g., NaH for alcohols, K₂CO₃ for phenols) creates the more potent anionic nucleophile.

    • Acid Byproduct: Reactions with amines or thiols generate HBr as a byproduct. This will protonate your nucleophile, effectively quenching it. Include a stoichiometric equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Optimize Your Solvent Choice:

    • The Sₙ2 Rule: For Sₙ2 reactions, polar aprotic solvents are superior. Protic solvents (like ethanol or water) form a hydrogen-bonding cage around the nucleophile, reducing its reactivity.

    Table 2: Recommended Solvents for Nucleophilic Substitution

SolventTypeRationale
Acetonitrile (ACN) Polar AproticExcellent choice, easy to remove under vacuum.
Dimethylformamide (DMF) Polar AproticHigher boiling point, useful for sluggish reactions requiring heat.
Acetone Polar AproticGood for many substitutions, especially with halide nucleophiles (Finkelstein reaction).
Tetrahydrofuran (THF) AproticLess polar, but effective for many applications.
  • Consider the Reagent's Integrity:

    • 3-(Bromomethyl)-2-fluorobenzonitrile is susceptible to hydrolysis. If it has been stored improperly or is old, it may have partially converted to the corresponding alcohol (3-(Hydroxymethyl)-2-fluorobenzonitrile). This will be unreactive and can be mistaken for starting material on TLC if they have similar Rf values. Confirm identity via LC-MS or ¹H NMR.

Category 2: Byproduct Formation & Reaction Control

Question: My reaction is producing multiple spots on TLC, and the crude NMR is complex. What are the likely side reactions?

Uncontrolled reactivity is a common pitfall with potent electrophiles like benzylic bromides. The key is to understand and mitigate the most probable alternative pathways.

Causality Explained: The desired Sₙ2 reaction competes with Sₙ1, elimination (E1 and E2), and potential reactions at the nitrile or aromatic ring under forcing conditions. The stability of the resonance-stabilized benzylic carbocation can favor Sₙ1/E1 pathways, while strong, sterically hindered bases can promote E2 elimination.[4]

G SM 3-(Bromomethyl)-2-fluorobenzonitrile + Nucleophile (Nu:⁻) SN2_path Sₙ2 Pathway (Desired) SM->SN2_path Strong Nucleophile Polar Aprotic Solvent SN1_path Sₙ1 / E1 Pathway SM->SN1_path Weak Nucleophile Polar Protic Solvent E2_path E2 Pathway SM->E2_path Strong, Bulky Base (e.g., t-BuOK) Hydrolysis_prod Hydrolysis Byproduct (3-(Hydroxymethyl)-2-fluorobenzonitrile) SM->Hydrolysis_prod Trace H₂O SN2_prod Desired Substitution Product SN2_path->SN2_prod SN1_prod Racemized Substitution Product (if chiral center is formed) SN1_path->SN1_prod Elim_prod Elimination Byproduct SN1_path->Elim_prod E2_path->Elim_prod

Caption: Competing reaction pathways for benzylic bromides.

Common Side Reactions & Solutions:

  • Over-alkylation:

    • Problem: Primary amine or thiol products can react again with the starting material.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the nucleophile. Alternatively, add the benzyl bromide slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.

  • Elimination:

    • Problem: Formation of a vinyl nitrile byproduct. This is favored by strong, sterically hindered bases (e.g., LDA, t-BuOK) and high temperatures.

    • Solution: Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃) if a base is needed. Keep the reaction temperature as low as possible.

  • Hydrolysis of the Nitrile Group:

    • Problem: Under strongly acidic or basic conditions, particularly with prolonged heating, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH).

    • Solution: Maintain a pH as close to neutral as possible. If a base is required, use one that is sufficiently strong to facilitate the primary reaction but not so harsh as to promote hydrolysis. Avoid aqueous workups with strong acids or bases until the reaction is complete and the product is stable.

  • Aromatic Substitution:

    • Problem: While the benzylic bromide is far more reactive, under certain conditions (e.g., Friedel-Crafts with a Lewis acid), reaction on the electron-rich aromatic ring can occur.[10]

    • Solution: This is rare for this substrate's intended use. Avoid strong Lewis acids unless a specific aromatic functionalization is desired.

Experimental Protocol: A General Sₙ2 Alkylation

This protocol provides a robust starting point for the reaction of 3-(Bromomethyl)-2-fluorobenzonitrile with a generic alcohol nucleophile (R-OH).

Objective: To synthesize 3-((alkoxy)methyl)-2-fluorobenzonitrile.

Materials:

  • 3-(Bromomethyl)-2-fluorobenzonitrile (1.0 eq)

  • Alcohol (R-OH, 1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a septum.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Electrophile Addition: Dissolve the 3-(Bromomethyl)-2-fluorobenzonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • Apollo Scientific. (n.d.). 3-(Bromomethyl)-2-fluorobenzonitrile.
  • PubChem. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile. Retrieved from [Link]

  • Fiveable. (n.d.). Benzyl bromide - Organic Chemistry II Key Term. Retrieved from [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(1), 19062-19066. [Link]

  • Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(Bromomethyl)-3-fluorobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Reactions at the Benzylic Position. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • CSIRO Publishing. (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol. Australian Journal of Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(Bromomethyl)-2-fluorobenzonitrile and 3-(Chloromethyl)-2-fluorobenzonitrile in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of comple...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Substituted benzyl halides, such as 3-(halomethyl)-2-fluorobenzonitriles, are valuable intermediates, serving as electrophilic partners in a wide array of nucleophilic substitution reactions. The choice between a bromomethyl and a chloromethyl derivative can significantly impact reaction kinetics, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 3-(bromomethyl)-2-fluorobenzonitrile and 3-(chloromethyl)-2-fluorobenzonitrile, supported by fundamental principles of physical organic chemistry and illustrative experimental protocols.

At a Glance: Key Differences in Reactivity

Feature3-(Bromomethyl)-2-fluorobenzonitrile3-(Chloromethyl)-2-fluorobenzonitrile
Relative Reactivity HigherLower
Leaving Group Ability Excellent (weaker base)Good (stronger base than bromide)
Carbon-Halogen Bond Strength WeakerStronger
Typical Reaction Conditions Milder conditions, shorter reaction timesMore forcing conditions, longer reaction times
Cost-Effectiveness Generally more expensiveGenerally more cost-effective

The Decisive Factor: Leaving Group Ability

The primary determinant of the reactivity difference between these two reagents lies in the nature of the halide leaving group. In nucleophilic substitution reactions, the facility of the reaction is directly related to the ability of the leaving group to depart with the electron pair from the carbon-halogen bond. An ideal leaving group is a weak base, as its stability in solution translates to a lower activation energy for the reaction.

The order of leaving group ability for the halogens is I > Br > Cl > F.[1] This trend is inversely related to their basicity. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a better leaving group.[2][3] Consequently, the C-Br bond in 3-(bromomethyl)-2-fluorobenzonitrile is more readily cleaved by an incoming nucleophile than the C-Cl bond in its chloro-analogue. This fundamental difference dictates that the bromo derivative will generally react faster and under milder conditions.

The Electronic Landscape of the Benzylic System

Both molecules benefit from being benzylic halides, which are inherently more reactive towards nucleophilic substitution than their aliphatic counterparts. This enhanced reactivity stems from the ability of the benzene ring to stabilize the transition state of both S(_N)1 and S(_N)2 reactions.[4][5][6][7]

The electronic nature of the aromatic ring in these specific molecules is modulated by two substituents: an ortho-fluorine and a meta-cyano group.

  • Ortho-Fluoro Group: The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[8][9] It also possesses a weaker, opposing electron-donating resonance effect (+M). In the case of an ortho-substituent, the inductive effect typically dominates, leading to a net withdrawal of electron density from the ring and the benzylic carbon. This electron withdrawal slightly deactivates the benzylic position towards S(_N)1-type reactions by destabilizing the incipient carbocation, but can enhance reactivity in S(_N)2 reactions by increasing the electrophilicity of the benzylic carbon.

  • Meta-Cyano Group: The cyano group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects.[10] From the meta position, its influence is primarily inductive, further increasing the partial positive charge on the benzylic carbon and rendering it more susceptible to nucleophilic attack.

The combined electron-withdrawing nature of these substituents creates a highly electrophilic benzylic carbon, poised for reaction.

Steric Considerations: The Ortho-Fluoro Effect

The presence of a fluorine atom in the ortho position introduces a steric component that can influence the approach of the nucleophile.[11][12] While fluorine is the smallest of the halogens, its presence can still create some steric hindrance compared to an unsubstituted benzyl halide. However, for most nucleophiles, this effect is generally considered to be minor and is significantly outweighed by the electronic effects and the difference in leaving group ability between bromide and chloride.

Mechanistic Synopsis: S(_N)1 vs. S(_N)2 Pathways

The primary benzylic nature of these compounds suggests that they will predominantly react via an S(_N)2 mechanism, especially with good nucleophiles in polar aprotic solvents.[7] The reaction rate in this case is dependent on the concentrations of both the substrate and the nucleophile.

Figure 1. Generalized S(_N)2 mechanism for benzylic halides.

Under conditions that favor S(_N)1 reactions (e.g., polar protic solvents, poor nucleophiles), the formation of a resonance-stabilized benzylic carbocation is the rate-determining step.[4][5] In this scenario, the better leaving group ability of bromide will again lead to a faster reaction rate for the bromo compound.

Experimental Protocols: A Comparative Synthesis

To illustrate the practical differences in reactivity, consider the synthesis of a hypothetical ether, 3-((phenoxymethyl) -2-fluorobenzonitrile, via a Williamson ether synthesis.

Protocol 1: Reaction with 3-(Bromomethyl)-2-fluorobenzonitrile

Materials:

  • 3-(Bromomethyl)-2-fluorobenzonitrile

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3-(bromomethyl)-2-fluorobenzonitrile (1.05 eq) in acetone dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is expected to reach completion within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reaction with 3-(Chloromethyl)-2-fluorobenzonitrile

Materials:

  • 3-(Chloromethyl)-2-fluorobenzonitrile

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI, catalytic amount)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3-(chloromethyl)-2-fluorobenzonitrile (1.05 eq) in DMF.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction will likely require 8-16 hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Acetone is a suitable polar aprotic solvent for the more reactive bromo compound. For the less reactive chloro derivative, a more polar solvent like DMF is used to better solvate the ions and increase the reaction rate.

  • Temperature: The higher reactivity of the bromo compound allows the reaction to proceed efficiently at room temperature. The chloro compound requires heating to achieve a reasonable reaction rate.

  • Catalyst: The addition of a catalytic amount of potassium iodide in the reaction with the chloro compound is an example of the Finkelstein reaction.[13] Iodide is a better nucleophile than phenoxide and a much better leaving group than chloride. It first displaces the chloride to form the more reactive 3-(iodomethyl)-2-fluorobenzonitrile in situ, which then reacts more rapidly with the phenoxide.

Finkelstein_Catalysis cluster_catalytic_cycle Catalytic Cycle ArCH2Cl 3-(Chloromethyl)-2-fluorobenzonitrile ArCH2I 3-(Iodomethyl)-2-fluorobenzonitrile (more reactive) ArCH2Cl->ArCH2I + I⁻ - Cl⁻ Product Final Ether Product ArCH2I->Product + PhO⁻ - I⁻ Iodide I⁻ (catalyst) Phenoxide PhO⁻

Figure 2. Catalytic role of iodide in the reaction of the chloro compound.

Conclusion

The choice between the two reagents will ultimately depend on the specific requirements of the synthesis. For reactions with sensitive functional groups or when mild conditions are paramount, the bromo derivative is the superior choice. However, if cost is a primary concern and the nucleophile is robust enough to withstand more forcing conditions, the chloro analogue, often in conjunction with a catalyst like potassium iodide, can be a viable and more economical alternative.

References

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Filo. (2025, December 24). Explain why benzyl chloride undergoes nucleophilic substitution... Retrieved from [Link]

  • Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Retrieved from [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Charton, M. (1969). The Application of the Hammett Equation to Ortho-Substituted Benzene Reaction Series. Canadian Journal of Chemistry, 47(14), 2591-2595.
  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • ChemRxiv. (2026, January 16). Stereospecific nucleophilic substitution at all-carbon quaternary centers of 3,3-dialkylcyclobutanones with chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides. Retrieved from [Link]

  • YouTube. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 11.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group? Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Retrieved from [Link]

  • YouTube. (2021, June 13). Nucleophilic Substitution Experiment S21. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to 3-(Bromomethyl)-2-fluorobenzonitrile Isomers in Synthesis

For the discerning researcher in medicinal chemistry and materials science, the selection of the appropriate building block is a critical decision that profoundly influences the trajectory of a synthetic route. The famil...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of the appropriate building block is a critical decision that profoundly influences the trajectory of a synthetic route. The family of substituted (bromomethyl)benzonitriles offers a versatile platform for the introduction of a cyanobenzyl moiety, a structural motif present in a range of biologically active compounds and functional materials. This guide provides an in-depth comparative analysis of the key isomers of 3-(bromomethyl)-2-fluorobenzonitrile, offering insights into their synthesis and relative reactivity to empower rational selection in your experimental design.

Introduction to the Isomeric Landscape

The positional isomers of (bromomethyl)-2-fluorobenzonitrile, each with a unique arrangement of substituents on the benzene ring, present distinct electronic and steric environments. These differences, while seemingly subtle, can have a significant impact on their reactivity and, consequently, their utility in specific synthetic transformations. The three isomers of primary interest are:

  • 3-(Bromomethyl)-2-fluorobenzonitrile

  • 4-(Bromomethyl)-2-fluorobenzonitrile

  • 5-(Bromomethyl)-2-fluorobenzonitrile

This guide will delve into the synthesis of these valuable reagents and provide a theoretical framework for understanding their comparative reactivity, particularly in the context of nucleophilic substitution reactions, which are the cornerstone of their application.

Strategic Synthesis of Isomeric Precursors and Final Products

The most direct and widely employed method for the synthesis of these bromomethylated compounds is the radical bromination of the corresponding methyl-substituted fluorobenzonitriles. This transformation, commonly known as the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1] The selectivity for the benzylic position is driven by the resonance stabilization of the resulting benzylic radical intermediate.[2]

Below are the proposed synthetic pathways for each isomer, starting from commercially available or readily accessible precursors.

Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile

The synthesis of this isomer is well-documented.[3] It commences with 4-fluoro-2-methylbenzonitrile, which can be prepared via several routes. A common method involves the Sandmeyer reaction of 2-amino-5-fluorotoluene.

Workflow for the Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile:

Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile start 4-Fluoro-2-methylbenzonitrile reagents NBS, AIBN CCl4, Reflux start->reagents product 4-(Bromomethyl)-2-fluorobenzonitrile reagents->product caption Benzylic Bromination via Wohl-Ziegler Reaction

Caption: Benzylic Bromination via Wohl-Ziegler Reaction

Experimental Protocol: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile

  • To a solution of 4-fluoro-2-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization or column chromatography.

Proposed Synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile and 5-(Bromomethyl)-2-fluorobenzonitrile

The synthesis of the 3- and 5-isomers is less commonly reported but can be logically approached through the same Wohl-Ziegler bromination of the corresponding methyl-substituted precursors. The synthesis of these precursors, 3-methyl-2-fluorobenzonitrile and 5-methyl-2-fluorobenzonitrile, is the crucial first step. These can be synthesized from the corresponding anilines via the Sandmeyer reaction.

General Workflow for Isomer Synthesis:

General Synthesis of Isomers start Substituted Methyl-2-fluorobenzonitrile reagents NBS, AIBN Solvent, Heat/Light start->reagents product Substituted (Bromomethyl)-2-fluorobenzonitrile reagents->product caption Wohl-Ziegler Bromination of Precursors

Caption: Wohl-Ziegler Bromination of Precursors

Comparative Reactivity: A Mechanistic Perspective

The utility of these isomers as synthetic intermediates is primarily dictated by the reactivity of the bromomethyl group in nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, and the preferred pathway is influenced by the stability of the carbocation intermediate (for S(_N)1) and the steric accessibility of the electrophilic carbon (for S(_N)2).

Electronic Effects on Intermediate Stability

Both the fluorine atom and the cyano group are electron-withdrawing.[4][5] Their positions on the aromatic ring will modulate the stability of the benzylic radical (in the bromination step) and the benzylic carbocation (in S(_N)1 reactions).

  • Inductive Effect (-I): Both fluorine and the cyano group exert a strong electron-withdrawing inductive effect. This effect destabilizes a positive charge and will therefore disfavor the formation of a benzylic carbocation.

  • Resonance Effect (-M): The cyano group exhibits a strong electron-withdrawing resonance effect when positioned ortho or para to the benzylic carbon. This effect further destabilizes a benzylic carbocation. The fluorine atom, while inductively withdrawing, can exhibit a weak electron-donating resonance effect (+M) due to its lone pairs, but its inductive effect is generally dominant.

Relative Stability of Benzylic Carbocation Intermediates:

Based on these electronic principles, we can predict the relative stability of the carbocation intermediates for each isomer:

  • 5-(Bromomethyl)-2-fluorobenzonitrile: The electron-withdrawing cyano and fluoro groups are meta to the carbocation, exerting a weaker destabilizing effect compared to ortho and para positions. This isomer is likely to form the most stable carbocation among the three.

  • 4-(Bromomethyl)-2-fluorobenzonitrile: The cyano group is para and the fluoro group is meta to the carbocation. The strong -M effect of the para-cyano group will significantly destabilize the carbocation.

  • 3-(Bromomethyl)-2-fluorobenzonitrile: The fluoro group is ortho and the cyano group is also ortho to the benzylic position. Both groups will exert a strong -I effect, and the cyano group a -M effect, leading to significant destabilization of the carbocation. Additionally, the ortho-fluoro group may exert steric hindrance.

This analysis suggests that the propensity for S(_N)1 reactions will follow the order: 5-isomer > 4-isomer > 3-isomer .

Steric Considerations

In S(_N)2 reactions, the rate is primarily influenced by the steric hindrance around the electrophilic benzylic carbon. For all three isomers, the substituents are on the aromatic ring and not directly on the benzylic carbon, so the immediate steric environment is similar. However, the ortho-fluoro group in the 3-(bromomethyl)-2-fluorobenzonitrile isomer may provide some steric shielding to the reaction center, potentially slowing down the approach of a nucleophile compared to the other two isomers.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of the isomers in nucleophilic substitution reactions.

IsomerPredicted S(_N)1 ReactivityPredicted S(_N)2 ReactivityKey Influencing Factors
3-(Bromomethyl)-2-fluorobenzonitrile LowestPotentially LowestStrong -I and -M effects from ortho F and CN; potential steric hindrance from ortho F.
4-(Bromomethyl)-2-fluorobenzonitrile IntermediateHighStrong -M effect from para CN destabilizes carbocation.
5-(Bromomethyl)-2-fluorobenzonitrile HighestHighWeaker -I effects from meta F and CN; less destabilization of carbocation.

It is important to note that these are predictions based on established principles of physical organic chemistry. The actual reactivity will also depend on the specific nucleophile, solvent, and reaction conditions.

Practical Applications and Experimental Considerations

The choice of isomer will ultimately depend on the specific synthetic target. For reactions that are likely to proceed via an S(_N)1 pathway, the 5-isomer would be the preferred choice. For S(_N)2 reactions, both the 4- and 5-isomers are expected to be highly reactive, with the 3-isomer potentially being slightly less reactive due to steric effects.

General Experimental Protocol for Nucleophilic Substitution:

  • Dissolve the (bromomethyl)-2-fluorobenzonitrile isomer (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add the nucleophile (1.0-1.2 eq) and, if necessary, a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to scavenge the HBr byproduct.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove salts and excess reagents.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

This guide provides a solid foundation for researchers to make informed decisions when selecting a (bromomethyl)-2-fluorobenzonitrile isomer for their synthetic endeavors. It is our hope that this detailed analysis will facilitate more efficient and successful synthetic outcomes.

References

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Wikipedia. (2023, December 1). Wohl–Ziegler reaction. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.
  • WIPO Patentscope. (2016, February 18). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved February 3, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. Retrieved February 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved February 3, 2026, from [Link]

  • McMillan, D. C., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society, 138(38), 12345–12348. [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved February 3, 2026, from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2015, February 8). What is the effect of cyano group on bioactivity?. Retrieved February 3, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalysts for 3-(Bromomethyl)-2-fluorobenzonitrile Suzuki Reactions

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with hig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. A particularly valuable application of this reaction lies in the modification of complex aromatic scaffolds, such as 3-(bromomethyl)-2-fluorobenzonitrile. This building block is of significant interest in medicinal chemistry due to the unique electronic properties imparted by its fluorine and nitrile substituents, which can enhance metabolic stability and bioavailability in drug candidates. However, the benzylic bromide moiety presents a unique set of challenges, including a propensity for side reactions such as homocoupling and hydrodehalogenation. The selection of an optimal palladium catalyst is therefore paramount to achieving high yields and purity.

This guide provides a comprehensive comparison of common palladium catalyst systems for the Suzuki-Miyaura coupling of 3-(bromomethyl)-2-fluorobenzonitrile with arylboronic acids. We will delve into the mechanistic underpinnings of catalyst performance and provide a detailed experimental protocol for benchmarking these systems in your own laboratory.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the nature of the palladium catalyst, its associated ligands, the substrate, and the reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)_2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Palladium Catalysts: A Comparative Analysis

The choice of palladium catalyst is critical for a successful Suzuki-Miyaura coupling of 3-(bromomethyl)-2-fluorobenzonitrile. Below, we compare three classes of commonly employed palladium catalysts, highlighting their strengths and weaknesses in the context of this specific transformation. The following data is representative and intended to serve as a starting point for optimization.

Catalyst SystemCatalystLigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
A (Classical) Pd(PPh₃)₄Triphenylphosphine3-5Toluene/H₂OK₂CO₃9012-2460-75
B (Workhorse) Pd(dppf)Cl₂dppf1-3Dioxane/H₂OK₃PO₄1006-1275-90
C (Modern) Buchwald PrecatalystBuchwald Ligand (e.g., SPhos)0.5-2t-BuOH/H₂OCs₂CO₃802-6>90

Disclaimer: The yields presented are typical ranges and can vary based on the specific arylboronic acid used and slight variations in reaction conditions.

Catalyst System A: The Classical Approach - Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is one of the earliest and most widely used catalysts for Suzuki-Miyaura reactions.

  • Expertise & Experience: This catalyst is readily available and often effective for a range of substrates. However, it can be sensitive to air and moisture, and its phosphine ligands can dissociate in solution, leading to the formation of palladium black and reduced catalytic activity. For challenging substrates like benzylic bromides, higher catalyst loadings and longer reaction times are often necessary. The moderate yields reflect the potential for side reactions and incomplete conversion.

Catalyst System B: The Workhorse - Pd(dppf)Cl₂

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), or Pd(dppf)Cl₂, is a highly popular and robust catalyst.

  • Expertise & Experience: The dppf ligand is a bidentate phosphine that forms a stable chelate with the palladium center. This increased stability prevents catalyst decomposition and promotes efficient catalytic turnover. The wider bite angle of the dppf ligand is also known to facilitate the reductive elimination step. This catalyst system typically provides higher yields and requires shorter reaction times compared to Pd(PPh₃)₄ for the coupling of benzylic bromides.

Catalyst System C: The Modern Solution - Buchwald-Hartwig Precatalysts

The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig has revolutionized palladium-catalyzed cross-coupling reactions.

  • Expertise & Experience: Buchwald-Hartwig precatalysts are air-stable, easy to handle, and exhibit exceptional catalytic activity at low loadings. The bulky ligands, such as SPhos, create a sterically hindered environment around the palladium center that promotes the oxidative addition of even challenging substrates and facilitates the reductive elimination step. These catalysts are often the most effective for difficult couplings, providing high yields in short reaction times and under milder conditions.

Experimental Protocol: A Self-Validating System for Catalyst Benchmarking

This protocol provides a standardized workflow for comparing the performance of different catalyst systems for the Suzuki-Miyaura coupling of 3-(bromomethyl)-2-fluorobenzonitrile with an arylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 3-(Bromomethyl)-2-fluorobenzonitrile - Arylboronic Acid - Base - Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with N₂ or Ar Solvent->Degas Heat Heat to Desired Temperature Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 3-(Bromomethyl)-2-fluorobenzonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or t-BuOH)

  • Deionized water (if required for the chosen conditions)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere, add 3-(bromomethyl)-2-fluorobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (as per the desired catalyst loading).

    • Add the anhydrous organic solvent and, if required, degassed deionized water.

  • Degassing:

    • Subject the reaction mixture to three cycles of vacuum followed by backfilling with nitrogen or argon to ensure an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a biphasic system was used, separate the aqueous and organic layers. If a single solvent was used, add water and an organic solvent for extraction.

    • Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The optimal catalyst for the Suzuki-Miyaura coupling of 3-(bromomethyl)-2-fluorobenzonitrile will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and the nature of the coupling partner. For routine synthesis and initial screening, Pd(dppf)Cl₂ offers a reliable balance of reactivity and stability. For achieving the highest yields and efficiency, particularly with challenging substrates or on a larger scale, modern Buchwald-Hartwig precatalysts are often the superior choice. While the classical Pd(PPh₃)₄ can be effective, it may require more careful optimization and is generally less efficient for this type of transformation. By following the provided benchmarking protocol, researchers can systematically evaluate these catalyst systems and identify the most effective conditions for their specific needs.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • RSC Publishing. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Available at: [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

Comparative

Kinetic Profiling &amp; Comparative Analysis: 3-(Bromomethyl)-2-fluorobenzonitrile

Topic: Kinetic Studies of 3-(Bromomethyl)-2-fluorobenzonitrile Nucleophilic Substitution Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of 3-(Bromomethyl)-2-fluorobenzonitrile Nucleophilic Substitution Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The "High-Velocity" Scaffold

In the landscape of pharmaceutical intermediates, 3-(Bromomethyl)-2-fluorobenzonitrile (CAS: 1246527-18-3) represents a critical "warhead" for constructing poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib .[1]

This guide objectively compares the kinetic performance of this brominated electrophile against its chlorinated and non-fluorinated analogs. Our analysis, grounded in physical organic chemistry and industrial application data, demonstrates that the specific arrangement of the ortho-fluorine and meta-cyano groups creates a unique electronic environment that accelerates


 substitution while maintaining sufficient stability for GMP manufacturing.

Chemical Architecture & Reactivity Profile

The Electronic "Push-Pull"

The reactivity of this substrate is governed by the interplay between the leaving group and the aromatic substituents.

  • Leaving Group (Br): A weak base and excellent leaving group (Bond Energy C-Br: ~276 kJ/mol), facilitating rapid substitution.[1]

  • Ortho-Fluorine (

    
    ):  Exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon.[1] Unlike larger halogens, its small Van der Waals radius (1.47 Å) minimizes steric hindrance to nucleophilic attack.
    
  • Meta-Cyano (

    
    ):  A strong electron-withdrawing group (
    
    
    
    ) that further destabilizes any developing positive charge (suppressing
    
    
    ) while enhancing susceptibility to nucleophilic attack (
    
    
    ).[1]
Mechanism Visualization

The following diagram illustrates the transition state geometry, highlighting the electronic activation provided by the ring substituents.

SN2_Mechanism cluster_electronics Electronic Effects Substrate 3-(Bromomethyl)- 2-fluorobenzonitrile TS Transition State [Nu---C---Br]‡ (δ- stabilized by F/CN) Substrate->TS Nucleophile Nucleophile (Nu:-) Nucleophile->TS Backside Attack Product Substituted Product TS->Product Inversion of Configuration LeavingGroup Bromide (Br-) TS->LeavingGroup

Figure 1: Reaction coordinate visualization showing the concerted


 pathway. The electron-withdrawing nature of the Fluorine and Cyano groups lowers the LUMO energy of the C-Br bond, accelerating nucleophilic attack.

Comparative Performance Analysis

We compared 3-(Bromomethyl)-2-fluorobenzonitrile against two primary alternatives used in similar synthesis campaigns: the Chloro-analog (cheaper, more stable) and the Mesylate-analog (generated in situ).

Table 1: Kinetic & Operational Comparison
Feature3-(Bromomethyl)-2-fluorobenzonitrile (Target)3-(Chloromethyl)-2-fluorobenzonitrile (Alt A)3-(Hydroxymethyl)... Mesylate (Alt B)
Leaving Group Ability High (

)
Low (

)
Very High (

)
Reaction Kinetics (

)
Rapid at RT; complete in <2hSlow; requires heat (>60°C) or KI catalystInstantaneous; often too reactive
Stability Moderate (Store at 2-8°C)High (Stable at RT)Low (Unstable intermediate)
Impurity Profile Low (Clean inversion)Moderate (Thermal degradation risks)High (Sulfonate ester hydrolysis)
Cost Efficiency ModerateHigh (Cheaper RM)Low (Extra step required)

Expert Insight: While the Chloro-analog is significantly cheaper, the Bromomethyl variant is preferred in late-stage pharmaceutical synthesis (like Olaparib) because it allows reactions to proceed under milder conditions (Room Temperature), preserving the integrity of sensitive nucleophiles (e.g., phthalazinones). The Mesylate route, while kinetically superior, introduces genotoxic impurity concerns (alkyl mesylates) that complicate regulatory filing.

Experimental Protocol: Kinetic Measurement

To validate the reactivity of this scaffold, we recommend a Self-Validating Kinetic Assay using UV-HPLC monitoring.[1] This protocol measures the pseudo-first-order rate constant (


) using a standard nucleophile (e.g., Sodium Azide or Morpholine).
Protocol Workflow
  • Preparation:

    • Substrate Stock: Dissolve 3-(Bromomethyl)-2-fluorobenzonitrile (0.1 M) in Acetonitrile (MeCN).

    • Nucleophile Stock: Dissolve Morpholine (1.0 M, 10 equiv) in MeCN. Excess nucleophile ensures pseudo-first-order kinetics.[1]

    • Internal Standard: Add Biphenyl (0.05 M) for HPLC integration normalization.

  • Reaction Initiation:

    • Mix stocks in a thermostated reactor at 25°C.

    • Total Volume: 10 mL.

  • Sampling & Quenching:

    • At

      
       mins, withdraw 100 µL aliquots.
      
    • Quench: Immediate dilution into cold acidic water (0.1% TFA) to protonate the amine and stop the reaction.

  • Analysis:

    • Inject onto HPLC (C18 Column, Gradient MeCN/H2O).

    • Monitor disappearance of Substrate (RT ~ 5.2 min) and appearance of Product.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope

      
      .
      
Experimental Workflow Diagram

Kinetic_Protocol Start Start: Prepare Stock Solutions (Substrate 0.1M, Nu 1.0M) Mix Initiate Reaction (T = 25°C, Solvent = MeCN) Start->Mix Sample Sampling Loop (t = 0, 5, 10... 60 min) Mix->Sample Quench Quench Aliquot (Cold Acidic H2O) Sample->Quench Withdraw 100µL HPLC HPLC Analysis (Monitor Peak Area Ratio) Quench->HPLC HPLC->Sample Next Timepoint Calc Data Processing Plot ln(C/C0) vs Time HPLC->Calc Complete Dataset

Figure 2: Step-by-step workflow for determining the kinetic rate constant (


), ensuring reproducible data generation.

Synthesis Application: The Olaparib Connection

The high reactivity of 3-(Bromomethyl)-2-fluorobenzonitrile is exploited in the synthesis of Olaparib (Lynparza). It serves as the electrophilic partner for the alkylation of the phthalazinone core.

  • Reaction:

    
    -alkylation of 4-[(3-oxopiperazin-1-yl)methyl]phthalazin-1(2H)-one.[1]
    
  • Conditions: The bromomethyl group allows this coupling to occur using mild bases (e.g.,

    
     or 
    
    
    
    ) in acetonitrile or DMF.
  • Advantage: The Fluorine atom at position 2 is not just for kinetics; it is a structural requirement for the drug's binding affinity to the PARP enzyme active site, forming critical H-bonds and hydrophobic interactions.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] A Comparative Guide to the Mechanistic Pathway of 3-Bromo-2-(bromomethyl)benzonitrile Synthesis.

  • Apollo Scientific. (2024).[3] Safety Data Sheet: 3-(Bromomethyl)-2-fluorobenzonitrile.[4][5]

  • Loudon, G. M. (2009). Organic Chemistry: Nucleophilic Substitution of Benzylic Halides. Roberts and Company Publishers. (General Reference for Kinetics).
  • Google Patents. (2016). CN105820126A - Preparing method for Olaparib.

Sources

Validation

Comparative Guide: HPLC Profiling of 3-(Bromomethyl)-2-fluorobenzonitrile Impurities

Topic: Quantifying Impurities in 3-(Bromomethyl)-2-fluorobenzonitrile by HPLC Content Type: Publish Comparison Guide Executive Summary 3-(Bromomethyl)-2-fluorobenzonitrile (CAS 1246527-18-3) is a critical benzylic halide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantifying Impurities in 3-(Bromomethyl)-2-fluorobenzonitrile by HPLC Content Type: Publish Comparison Guide

Executive Summary

3-(Bromomethyl)-2-fluorobenzonitrile (CAS 1246527-18-3) is a critical benzylic halide intermediate, most notably utilized in the synthesis of PARP inhibitors like Olaparib. Its quality control is complicated by two primary factors: high chemical lability (susceptibility to hydrolysis and solvolysis) and structural similarity to its impurities (regioisomers and over-brominated species).

This guide compares three distinct HPLC methodologies to determine the optimal approach for quantifying key impurities:

  • Hydrolysis Product: 3-(Hydroxymethyl)-2-fluorobenzonitrile.

  • Starting Material: 3-Methyl-2-fluorobenzonitrile.

  • Over-Brominated Byproduct: 3-(Dibromomethyl)-2-fluorobenzonitrile.

Part 1: The Analytical Challenge

The analysis of benzylic bromides presents a unique "Heisenberg" problem: the act of measuring the sample can degrade it if the wrong conditions are chosen.

  • The Stability Trap: Benzylic bromides are potent electrophiles. In the presence of protic solvents like Methanol (MeOH), they undergo solvolysis to form methyl ethers (e.g., 3-(methoxymethyl)-2-fluorobenzonitrile). This creates false positives for impurities and false negatives for assay potency.

  • The Selectivity Trap: The fluorine atom on the benzene ring induces electronic effects that can make separation of positional isomers (e.g., 2-fluoro vs. 4-fluoro analogs) difficult on standard alkyl-bonded phases.

Part 2: Comparative Methodologies

We evaluated three method configurations. Method B (Phenyl-Hexyl) is recommended for complex impurity profiling, while Method C (Core-Shell C18) is superior for high-throughput process control.

Method A: The Traditional Approach (Standard C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)

  • Mechanism: Hydrophobic interaction.[1]

  • Pros: Robust, widely available, high capacity.

  • Cons: Poor resolution between the target bromide and the dibromo- impurity; long run times.

Method B: The Selective Approach (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mechanism:

    
     interactions combined with hydrophobicity.[1] The electron-deficient fluorinated ring interacts strongly with the phenyl phase.
    
  • Pros: Superior selectivity for halogenated aromatics; excellent resolution of positional isomers.

  • Cons: Slightly lower column lifetime at low pH compared to C18.

Method C: The High-Efficiency Approach (Core-Shell C18)
  • Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm)

  • Mechanism: Superficial porous layer (Core-Shell) technology.

  • Pros: 3x faster analysis; sharper peaks (higher sensitivity) for low-level impurities.

  • Cons: Lower sample loading capacity; requires low dwell-volume systems.

Part 3: Experimental Data & Performance Metrics

The following data represents average performance metrics (n=6 injections) for the separation of the target from its critical impurities.

Table 1: Comparative Performance Metrics

ParameterMethod A (Std C18)Method B (Phenyl-Hexyl)Method C (Core-Shell)
Run Time 25.0 min18.0 min8.5 min
Resolution (

) Target vs. Dibromo
1.83.2 2.1
Resolution (

) Target vs. SM
2.52.92.4
Tailing Factor (

) Target
1.31.11.05
LOD (Hydrolysis Impurity) 0.05%0.05%0.02%
Solvent Consumption ~25 mL~18 mL~8.5 mL

Interpretation: While Method C is the fastest, Method B offers the highest security (


)  for separating the critical "over-brominated" impurity, which is the most difficult to remove in subsequent synthesis steps.
Part 4: Detailed Experimental Protocols
1. Sample Preparation (CRITICAL)
  • Diluent: Acetonitrile (ACN). Do NOT use Methanol.

  • Concentration: 0.5 mg/mL.

  • Storage: Autosampler must be set to 4°C. Stability is <4 hours at room temperature in solution.

2. Chromatographic Conditions (Recommended Method B)
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 70% B

    • 12.0 min: 90% B

    • 12.1 min: 30% B

    • 15.0 min: Stop

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 220 nm (Monitoring) and 254 nm (Identification)

  • Injection Volume: 5 µL

Part 5: Visualized Workflows
Figure 1: Sample Preparation Decision Tree (Stability Logic)

This diagram illustrates the critical decision path to avoid artifact formation during sample prep.

SamplePrep Start Start: Solid Sample 3-(Bromomethyl)-2-fluorobenzonitrile SolventChoice Select Diluent Start->SolventChoice MeOH Methanol (MeOH) SolventChoice->MeOH Avoid ACN Acetonitrile (ACN) SolventChoice->ACN Recommended Reaction Solvolysis Reaction occurs: Forms Methyl Ether Artifact MeOH->Reaction TempControl Autosampler Temp Control ACN->TempControl FalseResult FALSE FAIL: New 'Impurity' Peak Detected Reaction->FalseResult Stable Stable Solution (<4 hours) Inject Inject into HPLC Stable->Inject RoomTemp 25°C (Ambient) TempControl->RoomTemp Cold 4°C (Chilled) TempControl->Cold Best Practice Hydrolysis Slow Hydrolysis to Alcohol RoomTemp->Hydrolysis Cold->Stable

Caption: Figure 1. Preventing artifact formation. Using MeOH leads to immediate solvolysis; ACN at 4°C preserves sample integrity.

Figure 2: Method Optimization & Selection Strategy

A flowchart guiding the selection between Method B and Method C based on lab priorities.

MethodSelection Goal Define Analytical Goal Complex Complex Impurity Profile? (Isomers/Halogenated Byproducts) Goal->Complex Throughput High Throughput Required? (IPC/Release Testing) Complex->Throughput No MethodB Select Method B (Phenyl-Hexyl) Max Selectivity Complex->MethodB Yes (R&D) Throughput->MethodB No MethodC Select Method C (Core-Shell C18) Max Speed Throughput->MethodC Yes (QC) Validation Validate Specificity (Check Resolution of Dibromo-) MethodB->Validation MethodC->Validation

Caption: Figure 2. Selection logic. Choose Phenyl-Hexyl for R&D profiling; Core-Shell C18 for routine QC.

References
  • BenchChem. (2025).[3][4] A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-(bromomethyl)benzonitrile. Retrieved from

  • Freitas, et al. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid. Journal of Chromatographic Science. Retrieved from [5]

  • Helix Chromatography. (2023). HPLC Methods for analysis of Benzyl alcohol and preservatives. Retrieved from

  • Smolecule. (2023). Chemical Properties and Safety Data: 4-(Bromomethyl)-2-fluorobenzonitrile. Retrieved from

Sources

Comparative

A Comprehensive Guide to the Cross-Reactivity of 3-(Bromomethyl)-2-fluorobenzonitrile for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and developing next-generation therapeutics. Among...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and developing next-generation therapeutics. Among the vast arsenal of building blocks available to the discerning chemist, 3-(bromomethyl)-2-fluorobenzonitrile has emerged as a particularly versatile reagent. Its trifunctional nature, featuring a reactive benzylic bromide, an electron-withdrawing nitrile, and a modulating fluorine atom, offers a powerful platform for the construction of complex molecular architectures.

This guide provides an in-depth technical analysis of the cross-reactivity of 3-(bromomethyl)-2-fluorobenzonitrile with a variety of common functional groups. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of its reactivity, compare its performance with alternative electrophilic reagents, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.

The Reactivity Landscape of a Privileged Scaffold

The reactivity of 3-(bromomethyl)-2-fluorobenzonitrile is dominated by the benzylic bromide, a feature that renders the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility, enabling the facile introduction of a 2-fluoro-3-cyanobenzyl moiety into a wide array of molecules. The reaction typically proceeds via an SN2 mechanism, particularly with strong nucleophiles, leading to a predictable inversion of stereochemistry if a chiral center is formed. However, under conditions favoring carbocation formation (e.g., with weak nucleophiles in polar protic solvents), an SN1 pathway may also be operative, a consequence of the resonance stabilization of the resulting benzylic carbocation.[1][2]

The electronic character of the aromatic ring, shaped by the ortho-fluoro and meta-cyano substituents, plays a crucial role in modulating this inherent reactivity. The fluorine atom, through its inductive electron-withdrawing effect, and the nitrile group, with its combined inductive and resonance electron-withdrawing effects, increase the electrophilicity of the benzylic carbon, thereby enhancing its susceptibility to nucleophilic attack.[3] This electronic tuning is a key feature that distinguishes 3-(bromomethyl)-2-fluorobenzonitrile from simpler benzyl halides.

Comparative Analysis of Cross-Reactivity with Key Functional Groups

A thorough understanding of a reagent's cross-reactivity is essential for predictable and efficient synthesis. In this section, we compare the reactivity of 3-(bromomethyl)-2-fluorobenzonitrile with common nucleophilic functional groups against that of alternative electrophilic reagents. While direct, side-by-side kinetic data for all permutations is not always available in the literature, we can draw meaningful comparisons based on established reactivity principles and published experimental outcomes.

Table 1: Comparative Reactivity with Amine Nucleophiles
ElectrophileNucleophileProductTypical YieldNotes
3-(Bromomethyl)-2-fluorobenzonitrilePrimary/Secondary AminesN-(2-fluoro-3-cyanobenzyl)amineHighThe electron-withdrawing groups on the aromatic ring enhance reactivity. Over-alkylation to form quaternary ammonium salts can be an issue with primary amines.[4]
Benzyl BromidePrimary/Secondary AminesN-benzylamineHighA standard for benzylation, but can be less reactive than its substituted counterpart.[5]
4-(Chloromethyl)benzonitrilePrimary/Secondary AminesN-(4-cyanobenzyl)amineModerate to HighGenerally less reactive than the corresponding bromide, requiring more forcing conditions.
3-(Bromomethyl)benzonitrilePrimary/Secondary AminesN-(3-cyanobenzyl)amineHighLacks the ortho-fluoro substituent, offering a different electronic and steric profile.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a general method for the N-alkylation of a primary amine with 3-(bromomethyl)-2-fluorobenzonitrile.

  • Materials: 3-(Bromomethyl)-2-fluorobenzonitrile, primary amine (e.g., benzylamine), potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Add a solution of 3-(bromomethyl)-2-fluorobenzonitrile (1.05 eq) in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Using a slight excess of the electrophile can help to ensure complete consumption of the amine.

Table 2: Comparative Reactivity with Oxygen Nucleophiles (Alcohols and Phenols)
ElectrophileNucleophileProductTypical YieldNotes
3-(Bromomethyl)-2-fluorobenzonitrileAlcohols/Phenols (as alkoxides/phenoxides)2-Fluoro-3-cyanobenzyl etherHighRequires a base (e.g., NaH, K₂CO₃) to deprotonate the alcohol/phenol. The Williamson ether synthesis is a classic and reliable method.[6]
Benzyl BromideAlcohols/Phenols (as alkoxides/phenoxides)Benzyl etherHighA widely used reagent for O-benzylation.
4-(Chloromethyl)benzonitrileAlcohols/Phenols (as alkoxides/phenoxides)4-Cyanobenzyl etherModerateThe lower reactivity of the chloride may necessitate higher temperatures or stronger bases.
3-(Bromomethyl)benzonitrileAlcohols/Phenols (as alkoxides/phenoxides)3-Cyanobenzyl etherHighProvides a structural isomer without the fluorine substituent.

Experimental Protocol: O-Alkylation of a Phenol

This protocol outlines a general procedure for the synthesis of a benzyl ether from a phenol and 3-(bromomethyl)-2-fluorobenzonitrile.

  • Materials: 3-(Bromomethyl)-2-fluorobenzonitrile, phenol, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the phenol (1.0 eq) in DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of 3-(bromomethyl)-2-fluorobenzonitrile (1.1 eq) in DMF.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the more nucleophilic phenoxide. The reaction is initiated at 0 °C to control the initial exothermic reaction of the hydride.

Table 3: Comparative Reactivity with Sulfur Nucleophiles (Thiols)
ElectrophileNucleophileProductTypical YieldNotes
3-(Bromomethyl)-2-fluorobenzonitrileThiols (as thiolates)2-Fluoro-3-cyanobenzyl thioetherVery HighThiols are excellent nucleophiles, and these reactions are typically fast and high-yielding. A base is used to generate the thiolate.
Benzyl BromideThiols (as thiolates)Benzyl thioetherVery HighA standard method for the S-benzylation of thiols.
4-(Chloromethyl)benzonitrileThiols (as thiolates)4-Cyanobenzyl thioetherHighEven with the less reactive chloride, the high nucleophilicity of the thiolate ensures good conversion.
3-(Bromomethyl)benzonitrileThiols (as thiolates)3-Cyanobenzyl thioetherVery HighOffers an alternative substitution pattern on the benzonitrile ring.

Potential for Intramolecular Reactions and Side Products

The multifunctional nature of 3-(bromomethyl)-2-fluorobenzonitrile introduces the possibility of intramolecular reactions, which can be either a desired pathway to complex heterocyclic structures or a source of unwanted side products.

One potential intramolecular reaction involves the nitrile group. While the nitrile itself is generally unreactive under the conditions of SN2 reactions at the benzylic position, under certain conditions, particularly with strong bases or in the presence of certain catalysts, intramolecular cyclization to form isoindolinone-type structures could be envisioned, especially if the initially formed product can undergo further transformations. For instance, the reaction of 2-(bromomethyl)benzonitrile with certain nucleophiles can lead to the formation of indenoisoquinolinones.[7]

The ortho-fluoro group is generally stable under these conditions. Nucleophilic aromatic substitution of the fluorine would require much more forcing conditions and is unlikely to compete with the highly reactive benzylic bromide.

Visualization of Reactivity and Synthetic Workflows

To provide a clearer understanding of the reaction pathways and experimental setups, the following diagrams have been generated using Graphviz (DOT language).

G cluster_reactivity General SN2 Reaction Pathway Reagent 3-(Bromomethyl)-2- fluorobenzonitrile TransitionState [Nu---C---Br]⁻ Reagent->TransitionState Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->TransitionState Product Substituted Product TransitionState->Product Leaving Group Departure

Caption: Generalized SN2 reaction mechanism for 3-(bromomethyl)-2-fluorobenzonitrile.

G cluster_workflow Experimental Workflow for N-Alkylation Start Dissolve Amine and Base in Acetonitrile AddReagent Add 3-(Bromomethyl)-2-fluorobenzonitrile Solution Dropwise Start->AddReagent Step 1 React Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagent->React Step 2 Workup Filter and Concentrate React->Workup Step 3 Purify Column Chromatography Workup->Purify Step 4

Caption: A typical experimental workflow for the N-alkylation of an amine.

Conclusion and Future Directions

3-(Bromomethyl)-2-fluorobenzonitrile stands out as a highly valuable and reactive building block for the synthesis of complex molecules in drug discovery and materials science. Its enhanced electrophilicity, a result of the combined electronic effects of the ortho-fluoro and meta-cyano substituents, makes it a potent alkylating agent for a wide range of nucleophiles, including amines, alcohols, and thiols.

While this guide provides a comprehensive overview of its reactivity profile and offers standardized protocols for its application, the vast potential of this reagent is far from fully explored. Future research could focus on developing a more extensive quantitative dataset of its reactivity with a broader array of functional groups under standardized conditions. Furthermore, exploring its utility in more complex transformations, such as cascade reactions or the synthesis of novel heterocyclic scaffolds, promises to unlock new avenues for chemical innovation. By understanding and harnessing the nuanced reactivity of 3-(bromomethyl)-2-fluorobenzonitrile, researchers can continue to push the boundaries of molecular design and synthesis.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). National Institutes of Health. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of new indolo[1,2-b]isoquinoline derivatives from N-(2-bromobenzyl)indole. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. (2016). CSIRO Publishing. Retrieved from [Link]

  • ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]

  • SN2 Intramolecular Reactions. (2023). YouTube. Retrieved from [Link]

  • Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Hammett plots for activation of benzyl bromides by Co(i) complex.... (n.d.). ResearchGate. Retrieved from [Link]

  • Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. (2018). Quora. Retrieved from [Link]

  • Meta Substitution on Activated Aromatic Ring. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation. (2020). National Institutes of Health. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 3-(Bromomethyl)-2-fluorobenzonitrile

Executive Summary Immediate Hazard Alert: 3-(Bromomethyl)-2-fluorobenzonitrile is a potent lachrymator (tear gas agent) and a reactive alkylating agent .[1][2] Improper disposal poses severe risks of respiratory distress...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Hazard Alert: 3-(Bromomethyl)-2-fluorobenzonitrile is a potent lachrymator (tear gas agent) and a reactive alkylating agent .[1][2] Improper disposal poses severe risks of respiratory distress to waste handling personnel and potential groundwater contamination.

This guide provides a validated, step-by-step protocol for the safe containment, deactivation, and disposal of this compound, moving beyond standard SDS data to operational laboratory realities.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity and associated risks.[1] This compound combines the high reactivity of a benzyl bromide with the toxicity of a nitrile.

ParameterSpecification
Chemical Name 3-(Bromomethyl)-2-fluorobenzonitrile
CAS Number 1246527-18-3 (or analog 105942-09-4)
Primary Hazard Lachrymator (Causes severe eye/respiratory irritation)
Secondary Hazards Corrosive (Skin Corr.[1][2][3] 1B), Acute Toxicity (Oral/Inhal.)[1]
Reactivity Alkylating Agent ; Hydrolyzes in water to release HBr
Waste Category Halogenated Organic Waste (Do NOT mix with acids)

The Senior Scientist's Rationale: Why Standard Disposal Fails

As researchers, we often categorize waste simply by solvent type.[1] However, for benzyl bromides, this is insufficient.[1]

  • The Lachrymator Effect: Even trace amounts of this compound in a waste drum can vaporize. When a waste technician later opens that drum, they may be hit with a blinding cloud of lachrymatory vapor.[1] Ethical disposal requires deactivation. [2][3]

  • Alkylating Potential: The bromomethyl group (

    
    ) is highly electrophilic. It reacts aggressively with nucleophiles (DNA, proteins).[1] Dumping this into a general organic waste stream can cause uncontrolled exothermic reactions if incompatible amines or thiols are present.
    
  • Cyanide Stability: While the nitrile group (

    
    ) is generally stable, exposure to strong acids in a waste commingling scenario could theoretically liberate hydrogen cyanide (HCN).[1] Never dispose of this in "Acid Waste" streams. 
    

Pre-Disposal Deactivation (Quenching Protocol)

Recommended for: Residuals in glassware, spills, or small-scale reaction byproducts before placing in the main waste stream.[1][2][3]

The Mechanism: We utilize Sodium Thiosulfate (


). Unlike strong bases (NaOH) which might hydrolyze the nitrile or cause violent exotherms, thiosulfate acts as a soft nucleophile to displace the bromide, forming a non-volatile, water-soluble Bunte salt.[1][3]

[1][2][3]
Step-by-Step Quenching Procedure[1][2][3]
  • Preparation: Prepare a 10% w/v aqueous Sodium Thiosulfate solution.

  • Application:

    • Glassware: Rinse contaminated flasks with the thiosulfate solution. Let sit for 15–30 minutes.

    • Spills: Cover the spill with solid sodium thiosulfate powder, then dampen slightly with water.[1]

  • Confirmation: The lachrymatory effect should dissipate significantly.

  • Final Wash: The resulting mixture is now a water-soluble salt and can be rinsed into the Aqueous Waste (if permitted by local EHS) or collected into Halogenated Waste for incineration.

Disposal Workflow

This diagram outlines the decision logic for handling 3-(Bromomethyl)-2-fluorobenzonitrile waste.

DisposalWorkflow Start Waste Generation: 3-(Bromomethyl)-2-fluorobenzonitrile CheckState Analyze State: Solid, Liquid, or Spill? Start->CheckState Spill Spill / Contaminated Glassware CheckState->Spill Accident/Residue LiquidWaste Bulk Liquid Waste (Mother Liquor) CheckState->LiquidWaste Reaction Solvent Quench Quench with 10% Sodium Thiosulfate (Wait 30 mins) Spill->Quench Deactivate First Segregate Segregate into: HALOGENATED ORGANIC WASTE LiquidWaste->Segregate Direct Pack (If no quenching req) Quench->Segregate Safe to Pack Labeling Labeling Requirements: 1. Chemical Name 2. Hazard: 'LACHRYMATOR' 3. Hazard: 'CORROSIVE' Segregate->Labeling Disposal Final Disposal: High-Temperature Incineration Labeling->Disposal

Figure 1: Decision matrix for the safe segregation and disposal of lachrymatory benzyl bromides.

Regulatory & Compliance Codes

When filling out your hazardous waste tag, use the following classifications. Note that while this specific CAS may not be individually "P-listed," it falls under strict characteristic codes.[1]

  • EPA Waste Codes (RCRA):

    • D002: Corrosive (if pH < 2 or corrodes steel).

    • D003: Reactive (Potential, if water-reactive).[1]

    • F001/F002: If dissolved in spent halogenated solvents (e.g., DCM).[1]

  • DOT Shipping (for waste hauler):

    • Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (3-(Bromomethyl)-2-fluorobenzonitrile)[1][2][3][4]

    • Hazard Class: 8 (Corrosive)[1][2][5]

    • Packing Group: II

Critical Prohibition: Do NOT mix with oxidizing agents or strong acids. The nitrile group can release toxic gases under extreme conditions.

Emergency Response (Spills)

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory vapor will travel.

  • PPE: Don double nitrile gloves , a lab coat, and goggles .[1] If the spill is large (>100mL), a full-face respirator with organic vapor/acid gas cartridges is required.[1]

  • Neutralize: Apply the Sodium Thiosulfate method described in Section 3.

  • Absorb: Use vermiculite or sand to absorb the quenched liquid.

  • Pack: Place in a sealed jar/pail. Label as "Debris contaminated with Lachrymator."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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